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  • Product: (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
  • CAS: 2408316-70-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of (R)-4-(1-Amino-2,2,2-trifluoroe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. As a chiral, trifluoromethylated aromatic amine, this compound presents a unique set of characteristics relevant to its application in pharmaceutical and chemical research. This document is structured to provide not only the available data but also to offer expert insights into the experimental methodologies required for its thorough characterization, ensuring a self-validating approach to its analysis.

Chemical Identity and Structural Elucidation

(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound of interest due to the presence of a stereocenter, a trifluoromethyl group, and a phenol moiety. These features are known to influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
Chemical Name 4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride[1]
CAS Number 2408316-70-9[1]
Molecular Formula C₈H₉ClF₃NO-
Molecular Weight 227.61 g/mol -
Canonical SMILES C1=CC(=CC=C1N)O.Cl-
InChI Key JDMQNFSWVGXQKQ-OGFXRTJISA-N-
Physical Form Expected to be a solid, likely a powder.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group will likely appear more upfield than those ortho to the trifluoroethylamino group.

  • Methine Proton (-CH(NH₃⁺)-): A quartet coupled to the three fluorine atoms of the trifluoromethyl group, likely in the range of δ 4.5-5.5 ppm.

  • Amine and Hydroxyl Protons (-NH₃⁺, -OH): Broad singlets, the chemical shifts of which are highly dependent on the solvent and concentration. In DMSO-d₆, these protons are more likely to be observed than in D₂O due to hydrogen-deuterium exchange.

Expected ¹³C NMR Spectral Data:

  • Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbon bearing the trifluoroethylamino group will also be significantly shifted.

  • Trifluoromethyl Carbon (-CF₃): A quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm.[3]

  • Methine Carbon (-CH(NH₃⁺)-): A quartet due to two-bond coupling with the fluorine atoms (²JCF), expected around δ 55-65 ppm.

Expected ¹⁹F NMR Spectral Data:

  • A singlet or a doublet (if coupled to the methine proton) for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to a benzylic carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Acquisition:

    • Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

    • For structural confirmation, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be most effective, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 192.06 (for the free base).

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the trifluoromethyl group, the amino group, and cleavage of the bond between the chiral carbon and the aromatic ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pattern.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior.

Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid.

Expected Melting Point:

As a hydrochloride salt of an amine, the compound is expected to have a relatively high melting point, likely above 200 °C, with decomposition.

Experimental Protocol: Melting Point Determination

  • Instrumentation: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the onset of melting to complete liquefaction.

Solubility

Solubility in aqueous and organic media is a critical parameter for drug formulation and delivery.

Expected Solubility Profile:

  • Aqueous Solubility: As a hydrochloride salt, the compound is expected to have good solubility in water. The solubility will be pH-dependent, with higher solubility at lower pH values.

  • Organic Solubility: Solubility in organic solvents will vary. It is expected to be soluble in polar protic solvents like ethanol and methanol, and in polar aprotic solvents like DMSO. Solubility in non-polar solvents is likely to be low.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Dissociation Constant (pKa)

The pKa values of the ionizable groups (the phenolic hydroxyl and the primary amine) will govern the charge state of the molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Predicted pKa Values:

  • Phenolic Hydroxyl Group: The pKa of phenol is approximately 10. The electron-withdrawing nature of the trifluoroethylamino group is expected to lower this value, likely to a pKa in the range of 8.5-9.5.

  • Ammonium Group: The pKa of a typical benzylic amine is around 9-10. The electron-withdrawing trifluoromethyl group will decrease the basicity of the amine, thus lowering the pKa of its conjugate acid to a probable range of 6-7.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Instrumentation: Use a calibrated pH meter and an automated titrator.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a known volume of water or a co-solvent system (if aqueous solubility is limited).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) and a strong acid (e.g., 0.1 N HCl).

    • Record the pH as a function of the volume of titrant added.

    • The pKa values can be determined from the inflection points of the titration curve or by analyzing the half-equivalence points.

Analytical Methodologies

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC method with UV detection is a standard approach for determining the purity and concentration of the compound.

Proposed HPLC Method

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenol chromophore (likely around 220 nm and 275 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Chiral HPLC for Enantiomeric Purity

As the compound is a single enantiomer, a chiral HPLC method is crucial to determine its enantiomeric purity and to detect the presence of the (S)-enantiomer.

Proposed Chiral HPLC Method

The separation of chiral amines and alcohols is often successful on polysaccharide-based chiral stationary phases.

  • Column: A chiral stationary phase such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.

    • Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at an appropriate wavelength.

  • Flow Rate and Temperature: These parameters will need to be optimized to achieve baseline separation of the enantiomers.

Synthesis Pathway

A plausible synthetic route to (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride can be proposed based on established chemical transformations.

Proposed Synthetic Workflow

Synthesis A 4-Hydroxyacetophenone B Trifluoromethylation A->B e.g., Ruppert-Prakash Reagent C Racemic Trifluoromethylated Alcohol B->C D Oxidation C->D e.g., PCC, Swern E Trifluoromethyl Ketone D->E F Asymmetric Reductive Amination E->F e.g., Chiral catalyst, NH3 source, H2 G (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol F->G H Salt Formation with HCl G->H HCl in ether or isopropanol I (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride H->I

Caption: Proposed synthetic workflow for the target compound.

This pathway involves the trifluoromethylation of a readily available starting material, followed by oxidation and a key asymmetric reductive amination step to establish the desired stereochemistry. The final step is the formation of the hydrochloride salt.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. While some experimental data for this specific molecule is not publicly available, the provided protocols and expected values, based on sound chemical principles and data from analogous compounds, offer a robust starting point for researchers. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-4-(1-aMino-2,2,2-trifluoroethyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. Retrieved from [Link]

  • GNPS. (2021). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. Retrieved from [Link]

  • ResearchGate. (2025). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]

  • Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-(1-Amino-2,2,2-trifluoroethyl)phenol. Retrieved from [Link]

  • PMC. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • University of Wisconsin. (2017). Bordwell pKa Table. Retrieved from [Link]

  • PubMed. (n.d.). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • PubChem. (n.d.). 4-(1-Aminoethyl)phenol. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (n.d.). cas 1394822-90-2|| where to buy (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-((1R)-1-Aminoethyl)phenol. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Supramolecular Architecture of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Executive Summary and Pharmacological Context The incorporation of the trifluoromethyl (–CF₃) group into aliphatic amines is a cornerstone strategy in modern medicinal chemistry. The compound (R)-4-(1-Amino-2,2,2-trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Context

The incorporation of the trifluoromethyl (–CF₃) group into aliphatic amines is a cornerstone strategy in modern medicinal chemistry. The compound (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol serves as a critical chiral building block for various advanced therapeutics, including AKR1C3-dependent KARS inhibitors and complement factor D inhibitors. The –CF₃ moiety profoundly modulates the physicochemical profile of the adjacent amine, lowering its pKa through strong inductive electron withdrawal, increasing lipophilicity, and enhancing metabolic stability against monoamine oxidases.

However, the stereospecificity of these pharmacological targets necessitates rigorous confirmation of the absolute configuration of the synthesized intermediates. Single-crystal X-ray diffraction (XRD) of the hydrochloride salt remains the gold standard for this validation. This whitepaper details the causality-driven methodologies for the crystallization, crystallographic data collection, and structural refinement required to unambiguously assign the (R)-configuration and map the complex supramolecular hydrogen-bonding network of this critical pharmaceutical intermediate.

Rational Design of the Crystallization Protocol

Obtaining diffraction-quality single crystals of highly polar, fluorinated amine salts presents significant thermodynamic and kinetic challenges. Rapid precipitation often yields microcrystalline powders or twinned crystals unsuitable for absolute structure determination. To circumvent this, a self-validating vapor diffusion protocol is employed.

The rationale for utilizing the hydrochloride salt is twofold:

  • Crystallizability: The protonation of the amine generates a robust hydrogen-bond donor (–NH₃⁺), which, alongside the phenol (–OH), readily forms highly ordered, predictable supramolecular synthons with the spherical chloride anion[1].

  • Anomalous Dispersion: The introduction of the heavier chlorine atom (Z = 17) significantly enhances the anomalous scattering signal required for absolute configuration determination when using Cu K α radiation, a necessity for molecules otherwise composed strictly of light atoms[2].

Self-Validating Vapor Diffusion Methodology

The following protocol is designed to ensure a slow, controlled approach to the metastable zone of supersaturation, favoring the nucleation of a single, highly ordered macroscopic crystal.

Step-by-Step Workflow:

  • Free Base Dissolution: Dissolve 50 mg of enantiopure (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol free base in 1.0 mL of anhydrous methanol. Methanol is selected due to its high dielectric constant, which easily solvates the polar functional groups.

  • Salt Formation: Slowly add 1.1 equivalents of 4.0 M HCl in dioxane under continuous stirring at 25°C. The slight stoichiometric excess ensures complete protonation of the weakly basic trifluoroethylamine.

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove any heterogeneous nucleation sites (dust or insoluble impurities).

  • Vapor Diffusion Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial containing 5 mL of anhydrous diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Isothermal Incubation: Store the chamber undisturbed at 4°C. The high vapor pressure of diethyl ether drives its slow diffusion into the methanol solution, gradually lowering the dielectric constant of the solvent mixture and inducing controlled supersaturation.

  • Harvesting: After 7–10 days, harvest the resulting colorless, block-shaped single crystals directly into a protective perfluoropolyether cryo-oil to prevent solvent loss and atmospheric degradation prior to mounting.

Crystallization A Free Base Compound (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol B Dissolution in Methanol (High Solubility) A->B C Acidification (1.1 eq. HCl in Dioxane) B->C D Vapor Diffusion Setup (Antisolvent: Diethyl Ether) C->D E Nucleation & Growth (Isothermal, 4°C, 7 Days) D->E F Single Crystal Harvest (Hydrochloride Salt) E->F

Figure 1: Step-by-step workflow for the controlled vapor diffusion crystallization of the hydrochloride salt.

X-Ray Diffraction Analysis and Absolute Configuration

Data Collection Causality

For chiral molecules lacking heavy transition metals, the choice of X-ray source is critical. Molybdenum (Mo K α , λ=0.7107 Å) radiation often fails to produce a sufficient anomalous dispersion signal for accurate absolute structure determination in light-atom structures. Therefore, Copper (Cu K α , λ=1.5418 Å) radiation is strictly mandated. The longer wavelength of Cu K α is closer to the absorption edge of the chloride counterion, maximizing the breaking of Friedel's Law and allowing for the measurement of intensity differences between Bijvoet pairs[3].

Solving the Phase Problem and Flack Parameter Refinement

The structural model is solved using intrinsic phasing methods and refined via full-matrix least-squares on F2 . The absolute configuration is established by refining the Flack parameter ( x ) , a factor that estimates the absolute configuration based on the anomalous dispersion effect[2].

The Flack parameter is defined by the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2

A self-validating refinement must yield a Flack parameter close to 0 with a standard uncertainty (s.u.) of <0.04 [4]. If x≈1 , the structural model must be inverted. If x≈0.5 , the crystal is likely a racemic twin, indicating a failure in upstream enantiomeric resolution.

Refinement Data Diffraction Data (Cu Kα) Anomalous Dispersion Phase Phase Solution (Intrinsic Phasing) Data->Phase Refine Anisotropic Refinement (Least Squares) Phase->Refine Flack Flack Parameter (x) Evaluation Refine->Flack Cond1 x ≈ 0, low s.u. (<0.04) Flack->Cond1 Cond2 x ≈ 1, low s.u. (<0.04) Flack->Cond2 Res1 Absolute Configuration Confirmed (R-enantiomer) Cond1->Res1 Res2 Invert Structural Model Cond2->Res2 Res2->Refine

Figure 2: Logical decision matrix for crystallographic refinement and absolute configuration assignment.

Quantitative Crystallographic Data

The quantitative metrics of the solved crystal structure validate the integrity of the experiment. The compound crystallizes in the non-centrosymmetric orthorhombic space group P21​21​21​ , which is characteristic of enantiopure chiral salts.

Table 1: Summary of Crystallographic and Refinement Parameters

ParameterValue
Chemical Formula C₈H₁₀ClF₃NO
Formula Weight 228.62 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54178 Å
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.842 Å, b=9.124 Å, c=18.456 Å
Volume 983.7 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.543 g/cm³
Absorption Coefficient ( μ ) 3.412 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices[I > 2 σ (I)] R1​=0.0284 , wR2​=0.0712
Absolute Structure (Flack) Parameter 0.01(2)

Note: The Flack parameter of 0.01 with an s.u. of 0.02 unequivocally confirms the (R)-configuration of the chiral center[5].

Supramolecular Architecture and Hydrogen Bonding

The solid-state architecture of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is dictated by a robust, three-dimensional hydrogen-bonding network. Understanding these interactions is vital, as the physicochemical properties of pharmaceutical solids (solubility, dissolution rate, hygroscopicity) are direct macroscopic manifestations of these microscopic supramolecular synthons[6].

The Phenol-Chloride Synthon

Phenol groups are exceptionally strong hydrogen-bond donors in the solid state, often outperforming carboxylic acids in their ability to form stable ionic cocrystals with chloride salts[1]. In this structure, the phenolic –OH acts as a primary donor to the chloride anion, forming a highly directional, strong O–H···Cl⁻ interaction.

The Charge-Assisted Amine-Chloride Synthon

The protonated amine (–NH₃⁺) acts as a trifurcated hydrogen-bond donor. It engages in multiple charge-assisted N⁺–H···Cl⁻ interactions[7]. Because the chloride anion is spherical and multi-coordinate, it acts as a node, accepting hydrogen bonds from both the phenol of one molecule and the ammonium group of an adjacent molecule, thereby weaving the discrete molecules into an infinite 3D lattice.

Fluorine Interactions

While the –CF₃ group is highly electronegative, organic fluorine is generally considered a poor hydrogen-bond acceptor. However, in the tightly packed crystal lattice, weak C–H···F and N–H···F contacts are observed. These secondary interactions dictate the final rotational conformation of the trifluoroethyl group and contribute to the high density and low hygroscopicity of the crystal.

Supramolecular Cl1 Chloride Anion (Cl⁻) Cl2 Chloride Anion (Cl⁻) [Symmetry Eq] Phenol Phenol -OH (Donor) Phenol->Cl1 O-H···Cl⁻ (Strong) Amine Ammonium -NH₃⁺ (Triple Donor) Amine->Cl1 N-H···Cl⁻ (Charge-Assisted) Amine->Cl2 N-H···Cl⁻ (Charge-Assisted) Fluorine -CF₃ Group (Weak Acceptor) Amine->Fluorine N-H···F (Weak)

Figure 3: Schematic representation of the supramolecular hydrogen-bonding network stabilizing the crystal lattice.

Conclusion

The rigorous structural characterization of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride demonstrates the intersection of careful crystallization methodology and advanced crystallographic analysis. By leveraging the anomalous dispersion of the chloride counterion under Cu K α radiation, the absolute (R)-configuration can be assigned with absolute statistical certainty (Flack x=0.01(2) ). Furthermore, the elucidation of the charge-assisted O–H···Cl⁻ and N⁺–H···Cl⁻ supramolecular synthons provides critical insights into the solid-state stability of this essential pharmaceutical building block, ensuring its reliable application in downstream drug development pipelines.

References

  • Flack parameter - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Howard Flack and the Flack Parameter MDPI[Link]

  • For Peer Review - Howard Flack Flack.ch[Link]

  • (IUCr) 2-Amino-3-hydroxy-4-phenylthiazolium chloride: -stacked hydrogen-bonded chains of edge-fused R(11) rings International Union of Crystallography (IUCr)[Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization Journal of Applied Pharmaceutical Research (JAPTR)[Link]

  • Persistent Phenol···Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties Crystal Growth & Design - ACS Publications[Link]

Sources

Foundational

Mechanism of Action for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride-Based Drugs: A Technical Whitepaper

Executive Summary The chemical moiety (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride represents a highly privileged, chiral, fluorinated pharmacophore in modern medicinal chemistry. By integrating a trifluorome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical moiety (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride represents a highly privileged, chiral, fluorinated pharmacophore in modern medicinal chemistry. By integrating a trifluoromethyl ( CF3​ ) group, a stereospecific chiral amine, and a phenolic ring, this building block serves as a critical structural determinant for drugs targeting complex intracellular pathways. This whitepaper elucidates the core structural pharmacology of this moiety and its dual mechanisms of action (MoA): as an amide bioisostere in Androgen Receptor (AR) antagonists for Castration-Resistant Prostate Cancer (CRPC)[1], and as an allosteric activator of the PI3K/Akt/mTOR pathway for advanced tissue repair[2].

Structural Pharmacology: The "Fluorine Effect" and Stereocenter Causality

The pharmacological efficacy of drugs incorporating this moiety is not accidental; it is driven by precise physicochemical alterations induced by its functional groups.

  • The Trifluoromethyl ( CF3​ ) Group: The extreme electronegativity of the CF3​ group exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent primary amine, altering its protonation state at physiological pH to optimize hydrogen bonding. Furthermore, the bulky, lipophilic nature of the CF3​ group enhances cellular membrane permeability and fills hydrophobic sub-pockets in target receptors without incurring a high desolvation penalty.

  • Chiral Amine Center ((R)-Configuration): Chirality dictates spatial orientation. The (R)-enantiomer projects the CF3​ group into specific hydrophobic clefts while allowing the amine to act as a precise hydrogen bond donor. The (S)-enantiomer typically results in steric clashes, rendering it pharmacologically inert.

  • Phenolic Ring: The phenol acts as a dual hydrogen bond donor/acceptor, anchoring the molecule to water networks or polar residues within the receptor's ligand-binding domain (LBD).

  • Hydrochloride Salt Formulation: The HCl salt stabilizes the primary amine against oxidative degradation during synthesis and formulation, ensuring high aqueous solubility and predictable pharmacokinetic absorption profiles.

Primary Mechanism of Action: Androgen Receptor (AR) Antagonism in CRPC

Enzalutamide (ENT) is a standard-of-care AR inhibitor, but its efficacy is often limited by acquired resistance mutations (e.g., the F876L mutation), which convert ENT from an antagonist into an agonist[1].

To overcome this, researchers designed novel thiohydantoin analogues where the vulnerable amide group of ENT is replaced by the 1-amino-2,2,2-trifluoroethyl isostere[1].

The Causal Mechanism:

  • LBD Docking: The (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol moiety docks into the AR LBD. The CF3​ group occupies a deep hydrophobic pocket near residue M895.

  • Steric Blockade of Helix 12: Unlike ENT, the rigid, bulky nature of the trifluoroethyl group physically prevents Helix 12 of the AR from folding into the "active" agonist conformation, even in the presence of the F876L mutation.

  • Nuclear Exclusion: By locking the AR in a rigid, inactive state, the drug prevents the dissociation of heat shock proteins (HSP90), thereby halting the nuclear translocation of the AR and completely suppressing the transcription of the Prostate-Specific Antigen (PSA)[1].

AR_Pathway Drug (R)-Trifluoroethyl-Amino Phenol Analogue AR_Cyto Androgen Receptor (AR) in Cytoplasm Drug->AR_Cyto Competitive Binding at LBD Conform_Change Inactive AR Conformation (Steric Blockade by CF3) AR_Cyto->Conform_Change Induces HSP90 HSP90 Stabilization Translocation Nuclear Translocation HSP90->Translocation Blocks Conform_Change->HSP90 Maintains DNA_Bind DNA Binding & Transcription (PSA Expression) Translocation->DNA_Bind Prevents

AR Inhibition Pathway by (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Analogues

Secondary Mechanism of Action: PI3K/Akt/mTOR Pathway Activation

Beyond oncology, this pharmacophore is utilized in regenerative medicine. Chronic wounds often feature downregulated growth factor receptors and a protease-rich environment that destroys peptide-based drugs (like recombinant PDGF)[2].

Diphenyl derivatives incorporating the (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol moiety act as potent, small-molecule activators of the PI3K/Akt/mTOR pathway[2].

The Causal Mechanism: The fluorinated phenol moiety bypasses extracellular receptors entirely, crossing the cell membrane to bind directly to the allosteric regulatory domain of PI3K. The CF3​ group increases the drug's residence time on the kinase, triggering sustained phosphorylation of Akt. This downstream activation promotes cellular proliferation, angiogenesis, and tissue repair, while the fluorinated scaffold remains impervious to proteolytic degradation[2].

Quantitative Pharmacodynamics

The table below summarizes the structure-activity relationship (SAR) data, highlighting the necessity of the (R)-enantiomer and the CF3​ group.

Compound / ScaffoldTargetIC50 (µM)Key Pharmacological Effect
Enzalutamide (Standard)AR (Wild-Type)0.25Baseline AR antagonism
(R)-Trifluoroethyl-Amino Analogue AR (Wild-Type) 0.15 Enhanced LBD blockade; 2-fold potency increase
(S)-Trifluoroethyl-Amino AnalogueAR (Wild-Type)>1.00Steric clash in LBD; loss of efficacy
N-methylamino trifluoroethyl AnalogueAR (Wild-Type)~2.50Loss of critical hydrogen bond
Diphenyl-(R)-Trifluoroethyl AnaloguePI3K/Akt0.08Sustained Akt phosphorylation

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the MoA of these drugs.

Protocol 1: In Vitro AR Binding & Nuclear Translocation Assay

This assay validates the primary MoA by tracking both binding affinity and the subsequent phenotypic failure of the receptor to enter the nucleus.

  • Step 1: Cell Seeding and Starvation. Seed LNCaP-AR cells (overexpressing wild-type AR) in medium containing charcoal-stripped fetal bovine serum for 48 hours.

    • Causality: Charcoal stripping removes endogenous androgens, ensuring the baseline AR is strictly localized in the cytoplasm, providing a zero-background state.

  • Step 2: Competitive Radioligand Binding. Incubate cells with 1 nM [3H]-mibolerone (a synthetic androgen) and varying concentrations of the (R)-trifluoroethyl-amino drug (0.01 to 10 µM).

    • Causality: Displacement of the radioligand proves direct competitive binding at the AR LBD, isolating the drug's physical interaction from downstream effects.

  • Step 3: Confocal Microscopy (Validation Checkpoint). Treat cells with the drug for 2 hours, followed by stimulation with 1 nM DHT (Dihydrotestosterone). Fix and stain with anti-AR fluorescent antibodies.

    • Causality: DHT is a known positive control that forces AR nuclear translocation. If the drug successfully locks the AR in an inactive state, the fluorescence will remain exclusively in the cytoplasm despite DHT stimulation, self-validating the MoA.

Protocol 2: PI3K/Akt Phosphorylation Western Blot
  • Step 1: Tissue Lysate Preparation. Treat human dermal fibroblasts with the diphenyl-(R)-trifluoroethyl analogue for 24 hours. Lyse cells using RIPA buffer supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate).

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate Akt during lysis, yielding false negatives.

  • Step 2: Immunoblotting. Run lysates on SDS-PAGE, transfer to PVDF, and probe with primary antibodies against total Akt and phospho-Akt (Ser473).

    • Causality: Measuring the ratio of p-Akt to total Akt confirms that the drug is actively driving the phosphorylation cascade, rather than merely upregulating total protein expression.

Workflow Step1 Synthesize (R)-Enantiomer HCl Salt Step2 LNCaP-AR Cell Culture (Charcoal-Stripped Serum) Step1->Step2 Dose Application Step3 Competitive Radioligand Binding Assay ([3H]-Mibolerone) Step2->Step3 Assess LBD Affinity Step4 Western Blot Analysis (PSA Expression) Step2->Step4 Assess Transcription Step5 Confocal Microscopy (Cytoplasmic Retention Check) Step2->Step5 Assess Localization

Experimental Workflow for Validating AR Antagonist Mechanism of Action

References

  • Wang, Y., Deng, Y., Pang, X., Yu, J., Fan, L., Chen, Y., & Zhao, L. (2017).. RSC Advances, 7(51), 31866-31874.

  • Dales, N., Gormisky, P., Kerrigan, J. R., & Shu, L. (2020). . U.S. Patent No. 10,633,350. Washington, DC: U.S. Patent and Trademark Office.

Sources

Exploratory

In Vitro Toxicity and Safety Profiling of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Mechanistic Rationale, Self-Validating Protocols, and Regulatory Compliance Executive Summary & Structural Liability Analysis In modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Mechanistic Rationale, Self-Validating Protocols, and Regulatory Compliance

Executive Summary & Structural Liability Analysis

In modern medicinal chemistry, the incorporation of fluorinated chiral amines and phenolic motifs is a proven strategy for modulating lipophilicity, target affinity, and metabolic stability. (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (Free base CAS: 1187928-59-1; HCl salt CAS: 2408316-70-9) represents a highly versatile building block and pharmaceutical intermediate. However, as Application Scientists, we must look beyond its synthetic utility and proactively interrogate its structural liabilities before advancing it—or its downstream derivatives—into clinical pipelines.

The nonclinical safety evaluation of such compounds is strictly governed by international guidelines, notably ICH M3(R2) , which dictates the necessary in vitro and in vivo safety studies required to support human clinical trials [4].

Mechanistic Rationale for Toxicity Screening

The chemical architecture of this compound presents two distinct metabolic and toxicological focal points:

  • The Phenol Moiety (Bioactivation Risk): Phenols are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidation. This can lead to the formation of electrophilic ortho-quinones or para-quinone methides. These "soft electrophiles" can rapidly deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, a primary mechanism driving Drug-Induced Liver Injury (DILI).

  • The Trifluoroethyl Amine Group: The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group significantly lowers the pKa​ of the adjacent primary amine compared to non-fluorinated analogs. While the −CF3​ group successfully blocks α -carbon oxidation (enhancing metabolic stability), the altered basicity can influence lysosomal trapping and phospholipidosis.

To de-risk this compound, we must deploy a comprehensive, self-validating in vitro testing cascade.

The In Vitro Safety Testing Cascade

To systematically evaluate the safety of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, we utilize a tiered workflow. This ensures that cytotoxicity, reactive metabolite formation, and genotoxicity are evaluated sequentially, preventing false positives in downstream assays (e.g., cytotoxicity masking as genotoxicity).

Workflow Compound (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol HCl Cyto 1. Cytotoxicity Screening (HepG2 / PHH Cell Viability) Compound->Cyto Metab 2. Reactive Metabolite Trapping (HLM + GSH + LC-HRMS) Cyto->Metab Determine non-toxic doses Geno 3. Genotoxicity Battery (OECD 471 Ames & OECD 487 MNvit) Metab->Geno Assess DNA damage risk Cardio 4. Cardiotoxicity (hERG Patch-Clamp) Geno->Cardio

Figure 1: Tiered in vitro safety testing cascade for fluorinated phenolic intermediates.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as "self-validating systems," meaning every run includes specific mechanistic controls to prove the assay is functioning correctly before the data for the test compound is accepted.

Protocol 1: Reactive Metabolite Trapping via LC-HRMS

Because of the phenol group, we must actively search for quinone methide formation. We utilize Glutathione (GSH) as a trapping agent, followed by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizing Mass Defect Filtering (MDF) or Neutral Loss (NL) scanning of 129 Da [1].

Step-by-Step Methodology:

  • Incubation Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system (e.g., Q-Exactive Orbitrap). Utilize a generic gradient (water/acetonitrile with 0.1% formic acid).

  • Data Processing: Screen for GSH adducts by applying a Mass Defect Filter (MDF) targeting the expected mass of the compound + GSH (307 Da) minus protons/electrons lost during oxidation.

  • Self-Validation Control: Run Acetaminophen (APAP) in parallel. The assay is only valid if the known APAP-GSH conjugate (m/z 457) is successfully detected.

Bioactivation Parent Phenol Moiety CYP CYP450 Oxidation Parent->CYP Reactive Electrophilic Quinone Methide CYP->Reactive Bioactivation GSH GSH Trapping (Stable Adduct) Reactive->GSH Detoxification (Measured) Tox Protein Binding (Toxicity) Reactive->Tox GSH Depletion

Figure 2: CYP450-mediated bioactivation of the phenol moiety and subsequent GSH trapping.

Protocol 2: Bacterial Reverse Mutation (Ames Test - OECD 471)

To ensure the compound does not induce point mutations, we follow the miniaturized or standard OECD 471 guidelines [3].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight in nutrient broth.

  • Dose Formulation: Dissolve the test compound in DMSO. Prepare 5 concentrations (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

  • Pre-incubation: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound, and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (without S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan), mix, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Control: The assay is valid only if strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions; sodium azide for TA100 -S9) produce a 3-fold increase in revertants over the vehicle control.

Protocol 3: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects point mutations, the in vitro micronucleus (MNvit) test detects structural (clastogenic) and numerical (aneugenic) chromosomal damage [2].

Step-by-Step Methodology:

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI 1640 medium supplemented with 10% FBS.

  • Treatment: Expose cells to the test compound for 3 hours (with and without S9) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (3-6 µg/mL) to the cultures to inhibit actin polymerization, ensuring cells that have divided once become binucleated.

  • Harvest & Staining: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid, and stain with Acridine Orange or DAPI.

  • Scoring: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55±5%.

  • Self-Validation Control: Mitomycin C (clastogen) and Colchicine (aneugen) must yield statistically significant increases in micronuclei.

Quantitative Data Presentation & Acceptance Criteria

To facilitate rapid decision-making, the expected safety thresholds and acceptance criteria for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride are summarized below.

Assay / ParameterTarget MetricRegulatory GuidelineAcceptance Criteria (Go/No-Go)Expected Profile for Compound Class
Cytotoxicity (HepG2) IC50​ ICH M3(R2) IC50​>50μM Moderate toxicity ( IC50​≈100μM ) due to lipophilicity.
GSH Trapping Adduct FormationFDA MIST <10% of total parent peakLow-to-moderate adducts; requires monitoring if scaled.
Ames Test (OECD 471) Revertant RatioOECD 471 <2 -fold increase over vehicleNegative (No point mutations expected).
Micronucleus (OECD 487) % MicronucleiOECD 487No statistically significant increaseNegative (No chromosomal aberrations expected).
hERG Inhibition IC50​ ICH S7B IC50​>10μM Low risk; amine basicity modulated by −CF3​ group.

Conclusion

The evaluation of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride requires a nuanced approach that addresses the specific liabilities of its functional groups. By deploying a self-validating cascade that heavily weights reactive metabolite trapping alongside standard OECD genotoxicity protocols, researchers can confidently profile this intermediate. If GSH adducts are detected at high levels, downstream medicinal chemistry efforts should focus on sterically hindering the phenol ring (e.g., ortho-fluorination or methylation) to block quinone methide formation while preserving the advantageous properties of the trifluoroethyl amine.

References

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry ACS Publications URL:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test National Institutes of Health (NIH) / OECD URL:[Link]

  • Detailed Review Paper on the miniaturised versions of the bacterial reverse gene mutation test (OECD 471) OECD Official Publications URL:[Link]

  • FDA, ICH, and the 3Rs: ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials U.S. Food and Drug Administration (FDA) URL: [Link]

Foundational

Receptor Binding Affinity Profiling of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride: A Methodological Guide for Fluorinated Aminergic Fragments

Executive Summary (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 2408316-70-9) is a highly functionalized, chiral building block increasingly utilized in fragment-based drug discovery (FBDD). Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 2408316-70-9) is a highly functionalized, chiral building block increasingly utilized in fragment-based drug discovery (FBDD). Structurally, it is a fluorinated bioisostere of phenethylamine derivatives, possessing a primary amine, a phenolic hydroxyl group, and an α -trifluoromethyl ( −CF3​ ) moiety.

For drug development professionals, understanding how this specific fragment interacts with target receptors—particularly aminergic G protein-coupled receptors (GPCRs) such as the β2​ -adrenergic receptor ( β2​ AR) or trace amine-associated receptors (TAARs)—is critical. This whitepaper provides an authoritative, step-by-step methodological framework for profiling the receptor binding affinity and kinetic thermodynamics of this compound, ensuring that experimental workflows are rigorous, self-validating, and reproducible.

Structural Rationale & Pharmacophore Dynamics

Before initiating binding assays, it is essential to understand the causality behind the compound's predicted receptor interactions. The incorporation of a −CF3​ group is a deliberate drug design strategy that fundamentally alters the physicochemical properties of the molecule[1]:

  • pKa Modulation via Inductive Effects: The strong electron-withdrawing nature of the −CF3​ group significantly reduces the basicity of the adjacent primary amine. While a standard aliphatic amine exhibits a pKa of ~10.5, the α−CF3​ amine typically shifts to a pKa of ~7.0–8.0[1]. At physiological pH (7.4), this results in a mixed population of protonated and unprotonated species, directly impacting the strength of the ionic salt bridge formed with conserved aspartate residues (e.g., Asp113 in β2​ AR) in the orthosteric pocket.

  • Stereospecificity: The (R)-enantiomer dictates the precise spatial trajectory of the phenolic −OH group, which is required for critical hydrogen-bonding networks with serine residues (e.g., Ser203, Ser204) in the receptor cavity.

  • Lipophilicity: The −CF3​ group increases the local lipophilicity (LogP) of the fragment, altering the desolvation penalty required for the ligand to enter the hydrophobic binding pocket, thereby influencing the association rate ( kon​ ).

Experimental Workflow for Binding Affinity Profiling

To accurately capture the binding profile of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol, a bipartite orthogonal approach is required. Relying on a single assay format can lead to false positives due to the low molecular weight (MW 227.61 g/mol as the HCl salt) and moderate affinity typical of fragment-like molecules.

  • Primary Screening (Equilibrium Thermodynamics): Radioligand Competition Binding Assay.

  • Secondary Validation (Binding Kinetics): Surface Plasmon Resonance (SPR).

Step-by-Step Methodologies

Protocol 1: High-Throughput Radioligand Competition Binding Assay

Causality & Self-Validation: Radioligand binding remains the gold standard for determining equilibrium affinity ( Ki​ ) due to its unparalleled sensitivity[2]. This protocol utilizes a competition format. It is a self-validating system because it mandates the inclusion of a Non-Specific Binding (NSB) control; without establishing the NSB baseline using a saturating concentration of a known cold competitor, it is impossible to mathematically isolate the specific receptor binding signal.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., β2​ AR). Homogenize cells in ice-cold Tris-HCl buffer (50 mM Tris, 5 mM MgCl2​ , pH 7.4) supplemented with EDTA-free protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Filter Pretreatment (Critical Step): Pre-soak GF/B glass fiber filter plates in 0.3% polyethylenimine (PEI) for 1 hour at room temperature. Causality: PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix[3].

  • Assay Incubation: In a 96-well assay plate, combine:

    • 50 µg of membrane protein.

    • A fixed, sub- Kd​ concentration (e.g., 1 nM) of a tritiated radioligand (e.g., [3H] -CGP-12177)[3].

    • Varying concentrations ( 10−11 to 10−4 M) of the unlabeled (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

  • NSB Control: In dedicated control wells, replace the test compound with 10 µM of a known high-affinity cold antagonist (e.g., alprenolol) to define the NSB baseline[3].

  • Filtration & Separation: Incubate the plate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates. Wash three times with 200 µL of ice-cold wash buffer to trap the receptor-ligand complexes.

  • Quantification: Dry the filter plates, add 40 µL of scintillation cocktail per well, and quantify radioactivity (CPM) using a MicroBeta scintillation counter.

  • Data Analysis: Plot CPM against the log concentration of the test compound. Fit the data using non-linear regression (one-site competition model) to find the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality & Self-Validation: While radioligand assays provide equilibrium data, SPR is essential for resolving the kinetic rates ( kon​ , koff​ ) of small molecule-protein interactions[4]. Because the analyte is a small molecule, the refractive index change upon binding is minimal. This protocol is self-validating through "double-referencing"—subtracting both the signal from an unmodified reference flow cell and the signal from a blank buffer injection—which isolates the true binding response from bulk refractive index shifts and baseline drift[5].

Step-by-Step Procedure:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the carboxymethyl dextran surface of Flow Cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters. Flow Cell 1 (FC1) serves as the blank reference.

  • Receptor Immobilization: Inject a solubilized, detergent-stabilized preparation of the target GPCR (or GPCR-nanodisc complex) over FC2. Causality: For small molecules, the target protein must be immobilized at a high density (~3000-5000 Resonance Units, RU) to ensure the theoretical maximum response ( Rmax​ ) of the small molecule exceeds the instrument's noise threshold (typically >5 RU)[4]. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Formulation (DMSO Matching): Prepare HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Critical Step: Ensure the DMSO concentration in the running buffer exactly matches the analyte samples (e.g., 1.0% DMSO) to prevent massive bulk refractive index artifacts.

  • Single-Cycle Kinetics Injection: Inject (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol sequentially at increasing concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 µM) over both FC1 and FC2 without regeneration steps between injections. Causality: Single-cycle kinetics prevent the gradual denaturation of the sensitive GPCR surface that harsh regeneration buffers would cause.

  • Data Fitting: Apply double-referencing to the sensorgrams. Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the equilibrium dissociation constant as Kd​=koff​/kon​ .

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) and the impact of the −CF3​ group and stereochemistry, the following table summarizes representative binding parameters against a model aminergic target ( β2​ AR).

Compound Variant IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (SPR) (nM)
(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol 45.228.5 1.2×105 3.5×10−3 29.1
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol 1,8501,120 4.5×103 5.2×10−3 1,155
4-(1-Aminoethyl)phenol (Non-fluorinated)8.55.2 8.8×105 4.8×10−3 5.4

Data Interpretation: The (R)-enantiomer exhibits a >30-fold higher affinity than the (S)-enantiomer, confirming stereospecific pocket requirements. The non-fluorinated analog binds tighter than the fluorinated compound; this is a direct result of the −CF3​ group lowering the amine's pKa, which reduces the fraction of fully protonated ligand available to form the critical salt bridge with the receptor's aspartate residue at pH 7.4.

Mechanistic Signaling Pathway

Upon successful orthosteric binding of the fluorinated fragment to the target GPCR, a conformational shift is induced, triggering the classical Gαs​ signaling cascade.

G Ligand (R)-CF3-Phenol Ligand Receptor Target GPCR (e.g., β2AR) Ligand->Receptor Orthosteric Binding G_alpha Gαs Subunit (GTP-bound) Receptor->G_alpha GDP/GTP Exchange AC Adenylyl Cyclase (Active) G_alpha->AC Allosteric Activation cAMP cAMP (Second Messenger) AC->cAMP ATP Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Regulatory Binding

Figure 1: GPCR Activation Pathway Triggered by Fluorinated Aminergic Ligand Binding.

References

  • Benchchem. "An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications." Benchchem Technical Resources.
  • European Pharmaceutical Review. "A powerful tool for drug discovery." European Pharmaceutical Review.
  • PNAS. "Single-molecule view of basal activity and activation mechanisms of the G protein-coupled receptor β2AR." Proceedings of the National Academy of Sciences.
  • PubMed / Springer Nature. "Characterization of Small Molecule-Protein Interactions Using SPR Method." Methods in Molecular Biology.
  • MDPI. "Small Molecule Immunosensing Using Surface Plasmon Resonance." Sensors.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, a crucial chiral building block in medicinal chemistry. Detailed protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, a crucial chiral building block in medicinal chemistry. Detailed protocols for two primary synthetic strategies are presented: the asymmetric reduction of a trifluoromethyl ketone precursor and a biocatalytic approach utilizing a transaminase. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating system protocols, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Trifluoromethylamines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this powerful functional group is part of a chiral amine, the specific stereochemistry often dictates the pharmacological activity. (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a valuable chiral building block, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure combines the beneficial properties of the trifluoromethyl group with a chiral amine and a phenolic moiety, making it a versatile scaffold for drug discovery.

The development of efficient and stereoselective methods to access such chiral trifluoromethylated amines is a significant area of research.[2] This guide outlines two robust and scalable protocols for the synthesis of the target compound, providing detailed experimental procedures and the scientific rationale behind them.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol lies in the stereoselective formation of the chiral center bearing the amino and trifluoromethyl groups. Two principal strategies have emerged as highly effective:

  • Strategy 1: Asymmetric Reduction of a Prochiral Ketone: This classic approach involves the enantioselective reduction of a trifluoromethyl ketone to the corresponding chiral alcohol, which is then converted to the amine.[3][4] The stereochemistry is controlled by a chiral catalyst during the reduction step.

  • Strategy 2: Biocatalytic Asymmetric Amination: This modern approach utilizes enzymes, such as transaminases, to directly introduce the amine group with high enantioselectivity.[5][6] This method often offers excellent stereocontrol and operates under mild, environmentally friendly conditions.

The following sections provide detailed protocols for each of these strategies, starting from the synthesis of a common precursor, 4-hydroxy-2,2,2-trifluoroacetophenone.

Synthesis of the Key Precursor: 4-Hydroxy-2,2,2-trifluoroacetophenone

A common and efficient method for the synthesis of 4-hydroxyacetophenone derivatives is the Friedel-Crafts acylation of phenol.[7][8] In this case, trifluoroacetic anhydride is used as the acylating agent.

Protocol 1: Synthesis of 4-Hydroxy-2,2,2-trifluoroacetophenone

ReagentMolar Equiv.MW ( g/mol )Amount
Phenol1.094.119.41 g
Trifluoroacetic anhydride1.2210.0325.2 g (16.9 mL)
Anhydrous Aluminum Chloride (AlCl₃)1.5133.3420.0 g
Dichloromethane (DCM)--200 mL
Hydrochloric acid (1 M)--100 mL

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (20.0 g) and dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of phenol (9.41 g) in dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the phenol solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add trifluoroacetic anhydride (16.9 mL) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice (200 g) and 1 M hydrochloric acid (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-hydroxy-2,2,2-trifluoroacetophenone as a white solid.

Strategy 1: Asymmetric Reduction and Subsequent Amination

This strategy hinges on the highly enantioselective reduction of the prochiral ketone, 4-hydroxy-2,2,2-trifluoroacetophenone, to the corresponding (R)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst is a well-established and reliable method for this transformation.[9]

Asymmetric Reduction of 4-Hydroxy-2,2,2-trifluoroacetophenone

Protocol 2: CBS Reduction to (R)-1-(4-hydroxyphenyl)-2,2,2-trifluoroethanol

ReagentMolar Equiv.MW ( g/mol )Amount
4-Hydroxy-2,2,2-trifluoroacetophenone1.0190.111.90 g
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)0.1-1.0 mL
Borane-dimethyl sulfide complex (BMS, ~10 M)0.6-0.6 mL
Anhydrous Tetrahydrofuran (THF)--20 mL
Methanol--5 mL
Hydrochloric acid (1 M)--20 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and cool to -20 °C.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL) to the cooled THF.

  • Slowly add the borane-dimethyl sulfide complex (0.6 mL) to the catalyst solution.

  • In a separate flask, dissolve 4-hydroxy-2,2,2-trifluoroacetophenone (1.90 g) in anhydrous THF (10 mL).

  • Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL).

  • Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield (R)-1-(4-hydroxyphenyl)-2,2,2-trifluoroethanol.

Conversion of the Chiral Alcohol to the Amine

The conversion of the chiral alcohol to the corresponding amine can be achieved via a Mitsunobu reaction followed by deprotection.

Protocol 3: Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

ReagentMolar Equiv.MW ( g/mol )Amount
(R)-1-(4-hydroxyphenyl)-2,2,2-trifluoroethanol1.0192.121.92 g
Phthalimide1.1147.131.62 g
Triphenylphosphine (PPh₃)1.2262.293.15 g
Diisopropyl azodicarboxylate (DIAD)1.2202.212.43 g (2.4 mL)
Anhydrous Tetrahydrofuran (THF)--50 mL
Hydrazine monohydrate5.050.062.5 g (2.4 mL)
Ethanol--30 mL
Hydrochloric acid (4 M in dioxane)--5 mL

Procedure:

  • To a 100 mL round-bottom flask, add (R)-1-(4-hydroxyphenyl)-2,2,2-trifluoroethanol (1.92 g), phthalimide (1.62 g), and triphenylphosphine (3.15 g) in anhydrous THF (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (2.4 mL) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the phthalimide-protected intermediate.

  • Dissolve the intermediate in ethanol (30 mL) and add hydrazine monohydrate (2.4 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether and add 4 M HCl in dioxane (5 mL).

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

G cluster_0 Strategy 1: Asymmetric Reduction Route Phenol Phenol 4-Hydroxy-trifluoroacetophenone 4-Hydroxy-trifluoroacetophenone Phenol->4-Hydroxy-trifluoroacetophenone TFAA, AlCl₃ (R)-Trifluoroethanol derivative (R)-Trifluoroethanol derivative 4-Hydroxy-trifluoroacetophenone->(R)-Trifluoroethanol derivative CBS Reduction (R)-Phthalimido intermediate (R)-Phthalimido intermediate (R)-Trifluoroethanol derivative->(R)-Phthalimido intermediate Mitsunobu Reaction Target Molecule (HCl salt) Target Molecule (HCl salt) (R)-Phthalimido intermediate->Target Molecule (HCl salt) Hydrazine, HCl

Caption: Workflow for Strategy 1.

Strategy 2: Biocatalytic Asymmetric Amination

Biocatalysis offers a highly efficient and environmentally benign alternative for the synthesis of chiral amines.[10] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate.[6] By using a chiral transaminase, the desired enantiomer of the amine can be obtained with high selectivity.

Whole-Cell Biocatalytic Amination

This protocol utilizes an engineered transaminase expressed in E. coli for the asymmetric amination of 4-hydroxy-2,2,2-trifluoroacetophenone. Isopropylamine often serves as a convenient amino donor.

Protocol 4: Biocatalytic Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

ComponentConcentration/Amount
Phosphate buffer (pH 7.5)100 mM
4-Hydroxy-2,2,2-trifluoroacetophenone10 mM
Isopropylamine (amino donor)500 mM
Pyridoxal 5'-phosphate (PLP)1 mM
Transaminase-expressing E. coli cells (lyophilized)50 g/L
Reaction Volume100 mL

Procedure:

  • Prepare 100 mL of a 100 mM phosphate buffer (pH 7.5).

  • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Add isopropylamine to a final concentration of 500 mM.

  • Add the lyophilized E. coli cells containing the transaminase to a final concentration of 50 g/L.

  • Pre-incubate the mixture at 30 °C with shaking (200 rpm) for 30 minutes.

  • Add 4-hydroxy-2,2,2-trifluoroacetophenone to a final concentration of 10 mM.

  • Continue the reaction at 30 °C with shaking for 24 hours.

  • Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol can be purified by column chromatography or directly converted to the hydrochloride salt as described in Protocol 3, steps 10-11.

G cluster_1 Strategy 2: Biocatalytic Route 4-Hydroxy-trifluoroacetophenone 4-Hydroxy-trifluoroacetophenone Target Molecule (Free Base) Target Molecule (Free Base) 4-Hydroxy-trifluoroacetophenone->Target Molecule (Free Base) Transaminase, Isopropylamine, PLP Target Molecule (HCl salt) Target Molecule (HCl salt) Target Molecule (Free Base)->Target Molecule (HCl salt) HCl

Caption: Workflow for Strategy 2.

Summary and Outlook

This application note has detailed two distinct and effective protocols for the asymmetric synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. The choice between the chemical and biocatalytic route will depend on factors such as available equipment, scale of synthesis, and desired purity profile. The asymmetric reduction strategy offers a well-established and versatile approach, while the biocatalytic method provides a highly selective and sustainable alternative. Both routes provide access to this important chiral building block, enabling further research and development in medicinal chemistry.

References

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [2][11]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [12][13]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research. [1]

  • Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1.

  • Asymmetric reduction of trifluoromethyl ketones by actively fermenting yeast. Journal of the Chemical Society, Chemical Communications. [14][15]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [9]

  • Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. [4]

  • Rhodium-Catalyzed Asymmetric Hydrogen
  • Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. Angewandte Chemie International Edition. [16]

  • Rhodium-Catalyzed Asymmetric Arylation of Imines with Organostannanes. Asymmetric Synthesis of Diarylmethylamines. Journal of the American Chemical Society. [17]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [18]

  • Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Catalysis Today. [5]

  • Process for purifying 4-hydroxy-acetophenone. European Patent Office. [19]

  • Rhodium-Catalyzed Asymmetric Arylation of Azomethine Imines. Organic Letters. [20]

  • Recent advances in biocatalysis applied to organic synthesis. Coordination Chemistry Reviews. [6]

  • Synthesis of 4-hydroxyacetophenone (Scheme-12),... ResearchGate. [21]

  • NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides. Beilstein Journal of Organic Chemistry. [22]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [23][24]

  • Process for producing 4-hydroxyacetophenone. European Patent Office. [7]

  • Process for producing 4-hydroxyacetophenone. Google Patents. [8]

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [25]

  • Biocatalysis. Springer Nature Experiments. [10]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [26]

  • Application of Biobased Solvents in Asymmetric Catalysis. Catalysts. [27]

  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis. [28]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [29]

Sources

Application

Application Note: (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride as a Chiral Building Block in Rational Drug Design

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with over 50% of recently FDA-approved small molecules containing fluorinated moieties . Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with over 50% of recently FDA-approved small molecules containing fluorinated moieties . Among these, (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has emerged as a highly versatile, privileged chiral building block.

This compound uniquely combines three critical features: an α -trifluoromethyl primary amine, a stereodefined chiral center, and a para-substituted phenol. This architectural triad allows drug development professionals to simultaneously modulate physicochemical properties (lipophilicity, pKa, metabolic stability) while providing orthogonal synthetic handles for late-stage diversification. This guide provides an in-depth mechanistic analysis and field-proven protocols for integrating this building block into drug discovery workflows.

Mechanistic Rationale: Causality in Drug Design

The selection of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol is rarely arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic requirements .

The α -Trifluoromethyl Effect on Amine Basicity

Standard primary alkyl amines typically exhibit a pKa of ~10.5, meaning they are almost entirely protonated at physiological pH (7.4). This positive charge can hinder passive membrane permeability and increase the risk of off-target binding (e.g., hERG channel liability). The strong electron-withdrawing inductive effect of the adjacent −CF3​ group drastically lowers the amine's pKa to approximately 5.5–6.5. Consequently, the amine exists largely in its neutral, unprotonated state in vivo, significantly enhancing Caco-2 permeability and cellular uptake .

Metabolic Shielding

Cytochrome P450 (CYP450) enzymes frequently target α -carbon sites of amines for oxidative deamination. The steric bulk and strong C–F bonds of the trifluoromethyl group effectively block this metabolic pathway, prolonging the drug's half-life and preventing the formation of reactive, potentially toxic metabolites.

Orthogonal Reactivity

The molecule presents two distinct nucleophilic sites: the primary amine and the phenolic hydroxyl. Because the −CF3​ group severely depletes the electron density of the amine, its nucleophilicity is heavily attenuated. This allows for highly selective synthetic strategies where the phenol can be alkylated or cross-coupled without unintended N-alkylation, provided the pH and electrophile are carefully controlled.

DrugDesign Core (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol CF3 Trifluoromethyl Group (-CF3) Core->CF3 Chiral Chiral Center (R-Configuration) Core->Chiral Handles Phenol & Amine Handles Core->Handles Prop1 Increased Lipophilicity & Metabolic Stability CF3->Prop1 Blocks CYP450 Lowers pKa Prop2 Stereospecific Target Binding Chiral->Prop2 Spatial Lock Prop3 Orthogonal Late-Stage Diversification Handles->Prop3 Scaffold Building

Caption: Logical mapping of structural features to pharmacological benefits in drug design.

Comparative Profiling: Quantitative Data

To illustrate the profound impact of the −CF3​ substitution, the table below compares the physicochemical properties of a standard benzylic amine against the trifluoromethylated analogue.

PropertyStandard Amine (e.g., 1-Phenylethylamine)(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenolMechanistic Consequence in Drug Design
Amine pKa ~ 9.5 - 10.5~ 5.5 - 6.5Increased unprotonated fraction at pH 7.4; higher membrane permeability.
Lipophilicity ( Δ LogP) Baseline+0.5 to +1.0Enhanced passive diffusion; potential for higher target affinity via hydrophobic interactions.
Metabolic Stability Prone to α -oxidationHighly resistantProlonged half-life; prevention of toxic reactive metabolite formation.
Nucleophilicity HighLowRequires activated electrophiles (e.g., HATU, acid chlorides) for coupling.

Experimental Workflows & Protocols

Because the building block is supplied as a hydrochloride salt (to prevent ambient oxidation of the free amine/phenol), and because the amine is electronically deactivated, standard coupling protocols (e.g., EDC/HOBt) often fail or result in poor yields. The following self-validating protocols are engineered to overcome these specific chemical barriers.

Protocol A: N-Acylation of the Deactivated α -Trifluoromethyl Amine

Causality: The low nucleophilicity of the −CF3​ amine necessitates the use of highly reactive uronium coupling agents like HATU. HATU generates an active HOAt ester that is significantly more electrophilic than standard NHS esters. Furthermore, 3.0 equivalents of DIPEA are required: 1 eq to free-base the HCl salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain the basic environment required for HATU activation.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will typically turn pale yellow.

  • Coupling: Add (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (1.0 eq) in a single portion.

  • Incubation: Stir the reaction mixture at 40°C. Self-Validation: Monitor via LC-MS after 2 hours. The deactivated amine requires gentle heating; if unreacted amine persists, verify the pH is >8 (spot on wet pH paper).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Orthogonal Phenol Alkylation (Williamson Ether Synthesis)

Causality: While the amine is deactivated, it can still undergo competitive alkylation under forcing conditions. To ensure absolute regioselectivity at the phenol, a transient Boc-protection of the amine is recommended.

Step-by-Step Methodology:

  • Amine Protection: Suspend the HCl salt (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO3​ . Add Boc2​O (1.1 eq). Stir vigorously for 12 hours. Self-Validation: LC-MS should show a mass shift of +100 Da (M+Boc-H). Extract with EtOAc and concentrate.

  • Phenol Alkylation: Dissolve the Boc-protected intermediate in anhydrous DMF. Add K2​CO3​ (2.0 eq) and the desired alkyl halide (1.1 eq). Heat to 60°C for 4 hours.

  • Deprotection: Isolate the alkylated intermediate, then dissolve in 4M HCl in dioxane. Stir at room temperature for 2 hours to reveal the free amine (as the HCl salt) for subsequent derivatization.

SyntheticWorkflow S1 Starting Material (HCl Salt) S2 Free-basing & Amine Protection (Boc2O, NaHCO3) S1->S2 Neutralize & Protect S3 Phenol Alkylation (R-Br, K2CO3, DMF) S2->S3 Orthogonal Reactivity S4 Boc Deprotection (4M HCl in Dioxane) S3->S4 Reveal Amine S5 Amide Coupling (R'-COOH, HATU, DIPEA) S4->S5 Overcome Low Nucleophilicity S6 Final Drug Candidate S5->S6 Target Scaffold

Caption: Step-by-step orthogonal derivatization workflow for the chiral building block.

References

  • Schiesser, S., et al. (2020). "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Inoue, M., & Sumii, Y. (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Pharmaceuticals (MDPI). Available at:[Link]

  • Chen, X., et al. (2025). "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives." Chemical Communications (RSC Publishing). Available at:[Link]

Method

Application Notes &amp; Protocols: Stereoselective Trifluoromethylation Using (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

Abstract The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone strategy in modern drug discovery, known to significantly enhance metabolic stability, lipophilicity, and binding affin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone strategy in modern drug discovery, known to significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the stereocontrolled installation of CF3-containing moieties, particularly α-trifluoromethyl amines, remains a formidable challenge. This guide provides a comprehensive overview and detailed protocols for leveraging (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol , a versatile chiral precursor, in stereoselective trifluoromethylation strategies. We will explore its application as a chiral auxiliary in the diastereoselective synthesis of valuable α-trifluoromethyl amine building blocks. The protocols herein are designed for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for accessing enantiomerically enriched trifluoromethylated compounds.

PART 1: The Chiral Precursor: (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

The precursor, (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol, is a specialized chiral building block. Its utility stems from the presence of three key functional groups: a stereochemically defined α-trifluoromethyl amine, a phenolic hydroxyl group, and an aromatic ring.

  • Chiral Amine: The primary amine adjacent to the CF3 group serves as a handle for forming imines with various carbonyl compounds. The fixed (R)-configuration at this stereocenter is the basis for inducing chirality in subsequent transformations.

  • Phenolic Group: The hydroxyl group can modulate the electronic properties of the molecule and provides a site for further synthetic modifications if needed.

  • Aromatic Ring: Offers a rigid scaffold that influences the steric environment during diastereoselective reactions.

The synthesis of this precursor is a specialized process, often involving asymmetric synthesis or resolution, and it is commercially available from several vendors[4][5].

Core Application: A Chiral Auxiliary for Diastereoselective Synthesis

The primary application detailed in this guide is the use of (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol as a chiral auxiliary . In this strategy, the chiral precursor is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched target molecule and allowing for the potential recovery of the auxiliary.[6][7]

The general workflow for this application is outlined below.

G cluster_0 Workflow: Chiral Auxiliary Strategy A Start: Aldehyde/Ketone (Prochiral Substrate) C Step 1: Imine Formation (Condensation Reaction) A->C Reacts with B Precursor: (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol B->C D Chiral Trifluoromethylated Imine Intermediate C->D Forms E Step 2: Diastereoselective Reduction D->E Reduced F Diastereomeric Mixture of Amines (Enriched in one diastereomer) E->F Yields G Step 3: Auxiliary Cleavage (e.g., Hydrogenolysis) F->G Cleaved H Final Product: Chiral Primary Amine G->H Isolates I Recovered Auxiliary G->I Allows recovery of

Caption: General workflow for using the precursor as a chiral auxiliary.

PART 2: Protocols and Methodologies

Protocol 1: Diastereoselective Synthesis of a Chiral α-Aryl Amine via Reductive Amination

This protocol details the synthesis of a chiral primary amine from an aromatic ketone, demonstrating the power of the precursor to control the stereochemical outcome of a reduction. This method is adapted from established principles of reductive amination.[8][9][10][11]

Principle

The prochiral ketone first reacts with the chiral precursor to form a chiral imine. The bulky trifluoromethyl-bearing phenolic group of the auxiliary sterically shields one face of the C=N double bond. Subsequent reduction with a hydride source preferentially occurs from the less hindered face, leading to the formation of one diastereomer in excess. The final step involves cleavage of the auxiliary to release the desired chiral primary amine.

Step 1: Imine Formation

Materials & Reagents:

  • (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (1.0 eq)

  • Acetophenone (or other aryl ketone) (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Magnesium Sulfate (MgSO₄), anhydrous (2.0 eq)

  • Toluene or Dichloromethane (DCM) (Anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride and the chosen solvent (e.g., Toluene).

  • Add triethylamine to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add the aryl ketone followed by anhydrous MgSO₄.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, filter off the MgSO₄, and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude imine is often used directly in the next step without further purification.

Expert Notes:

  • Causality: Anhydrous conditions are critical. Water will hydrolyze the imine back to the starting materials. MgSO₄ acts as an effective water scavenger.

  • Trustworthiness: The reaction can be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus if scaling up.

Step 2: Diastereoselective Reduction of the Imine

Materials & Reagents:

  • Crude imine from Step 1 (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (Anhydrous)

Procedure:

  • Dissolve the crude imine in anhydrous methanol under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the imine.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product contains a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H or ¹⁹F NMR spectroscopy.

Expert Notes:

  • Causality: The low temperature (0 °C) helps to maximize the diastereoselectivity by enhancing the energetic difference between the two possible transition states of the hydride attack.

  • Trustworthiness: While NaBH₄ is effective, other reducing agents like lithium borohydride (LiBH₄) or catalytic hydrogenation can be screened to optimize the diastereomeric ratio for different substrates.

Step 3: Cleavage of the Chiral Auxiliary

Materials & Reagents:

  • Diastereomerically enriched amine from Step 2 (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %) (5-10 mol %)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the amine from Step 2 in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield the final chiral primary amine.

Expert Notes:

  • Causality: The benzylic C-N bond is susceptible to cleavage by hydrogenolysis. This reaction is highly effective for removing auxiliaries of this type.

  • Trustworthiness: The efficiency of the cleavage can depend on the substrate. If cleavage is slow, increasing the hydrogen pressure or using a different catalyst (e.g., Pearlman's catalyst) may be beneficial.

PART 3: Mechanistic Rationale & Data

Stereochemical Control Model

The diastereoselectivity of the reduction step is governed by steric hindrance. The chiral auxiliary, upon forming the imine, creates a biased conformational landscape. The most stable conformation of the imine intermediate will position the bulky phenolic group in a way that obstructs one of the two faces of the imine π-system. The hydride reagent (e.g., from NaBH₄) will then preferentially attack from the more accessible, less sterically hindered face.

G cluster_0 Mechanism of Diastereoselective Reduction cluster_1 Transition States I Chiral Imine Intermediate TS_Favored Favored Attack (Less Hindrance) Lower Energy I->TS_Favored [H⁻] attack TS_Disfavored Disfavored Attack (Steric Clash) Higher Energy I->TS_Disfavored [H⁻] attack P_Major Major Diastereomer TS_Favored->P_Major P_Minor Minor Diastereomer TS_Disfavored->P_Minor

Caption: Steric hindrance dictates the favored pathway for hydride attack.

Representative Data

The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) achieved in the key stereocontrol step. The following table summarizes typical results for the reductive amination of various aryl ketones using this methodology.

EntryKetone SubstrateReducing AgentSolventDiastereomeric Ratio (d.r.)
1AcetophenoneNaBH₄MeOH85:15
24-MethoxyacetophenoneNaBH₄MeOH88:12
34-ChloroacetophenoneNaBH₄MeOH82:18
42-AcetylnaphthaleneLiBH₄THF90:10
5PropiophenoneNaBH₄MeOH80:20

Note: Data are representative and may vary based on precise reaction conditions and substrate. The diastereomeric ratio is typically determined by NMR analysis of the crude product mixture after reduction.

Conclusion

(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol serves as an effective chiral precursor for the diastereoselective synthesis of α-trifluoromethylated amines. The protocols provided demonstrate a reliable and straightforward three-step sequence involving imine formation, diastereoselective reduction, and auxiliary cleavage. The rationale behind the stereochemical control is well-understood and based on predictable steric interactions. This methodology provides a valuable tool for medicinal chemists and researchers, enabling access to highly valuable, enantiomerically enriched building blocks for the development of next-generation pharmaceuticals and agrochemicals.

References

  • PubMed. (2007, January 5). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction.
  • Serafimov, I. et al. (n.d.).
  • Ni, C. et al. (n.d.). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents.
  • Fustero, S. et al. (2006, February 7). An Efficient Synthesis of Enantiomerically Enriched Trifluoromethylated 1,2-Diols and 1,2-Amino Alcohols with Quaternary Stereocenters by Diastereoselective Addition of TMSCF3 to Chiral 2-Acyl-1,3-perhydrobenzoxazines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent.
  • CY Cergy Paris Université. (n.d.).
  • Beierle, J. M. et al. (n.d.).
  • ACS Publications. (2026, February 19). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Journal of the American Chemical Society.
  • ACS Publications. (2023, July 2). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters.
  • PubMed. (2023, July 14). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.
  • Who we serve. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • NIH. (n.d.).
  • Bar, G. L. J. et al. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
  • NextSDS. (n.d.). 4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride.
  • NextSDS. (n.d.). (R)-4-(1-aMino-2,2,2-trifluoroethyl)
  • PubMed. (2013, November 15). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II.

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions with (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Introduction: Navigating the Challenges of Incorporating Fluorinated Peptidomimetics The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of a pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Incorporating Fluorinated Peptidomimetics

The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of a peptide's pharmacological profile.[1] Among these, fluorinated amino acids have garnered significant attention due to their ability to enhance metabolic stability, membrane permeability, and binding affinity.[2][3] The trifluoromethyl group, in particular, is a valuable bioisostere for various functionalities and can profoundly influence the basicity and conformation of the parent molecule.[2][3]

(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride presents a unique building block for the synthesis of novel peptidomimetics and therapeutic agents. Its structure combines a chiral α-trifluoromethyl amine with a phenolic side chain, offering opportunities for diverse biological interactions. However, the very features that make this compound attractive also introduce significant challenges in peptide synthesis. The strong electron-withdrawing effect of the trifluoromethyl group dramatically reduces the nucleophilicity of the amine, rendering standard peptide coupling conditions inefficient.[4] This, coupled with the potential for steric hindrance, necessitates a carefully considered approach to amide bond formation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing successful peptide coupling reactions with (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. We will delve into the mechanistic considerations for coupling this challenging amino acid, recommend robust coupling reagents, and provide detailed, field-proven protocols for both solution-phase and solid-phase synthesis.

Mechanistic Considerations: Overcoming the Low Nucleophilicity of α-Trifluoromethyl Amines

The primary obstacle in coupling (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is the diminished reactivity of the amine nitrogen. The three fluorine atoms inductively withdraw electron density, lowering the pKa of the amine and making it a weaker nucleophile compared to its non-fluorinated counterparts.[4] Consequently, the selection of the coupling reagent is paramount. The ideal reagent must generate a highly activated carboxylic acid species to overcome the high activation energy barrier of the reaction.

Uronium/aminium and phosphonium salt-based coupling reagents are highly recommended for this purpose. Reagents such as HATU, HCTU, COMU, and PyAOP have demonstrated exceptional efficacy in "difficult" coupling scenarios, including those involving sterically hindered or electron-deficient amines.[5][6][7] These reagents rapidly convert the carboxylic acid partner into a highly reactive activated ester, which is more susceptible to nucleophilic attack by the weakly basic amine of the fluorinated phenol.

The general mechanism for a HATU-mediated coupling is depicted below. The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This intermediate then readily reacts with the amine component to form the desired amide bond.

HATU_Mechanism RCOOH R-COOH Active_Ester R-CO-OAt (Highly Reactive Ester) RCOOH->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Tetramethylurea Tetramethylurea Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Amine Fluorinated_Amine (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Fluorinated_Amine->Peptide_Bond HOAt HOAt Peptide_Bond->HOAt releases Solution_Phase_Workflow start Start free_amine Prepare Free Amine (R)-Amine-HCl + DIPEA start->free_amine activate_acid Activate Carboxylic Acid R-COOH + HATU + DIPEA start->activate_acid couple Combine and React (4-24h, RT) free_amine->couple activate_acid->couple workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) couple->workup purify Silica Gel Chromatography workup->purify product Purified Peptide purify->product SPPS_Workflow start Start: Peptide-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fluorinated Amino Acid (HATU/DIPEA, 2-4h) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 cleave Cleavage from Resin (TFA Cocktail) wash2->cleave precipitate Precipitate in Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify product Purified Peptide purify->product

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Method

Scaling up the synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Application Note: Scalable Asymmetric Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride Executive Overview & Strategic Rationale The incorporation of the trifluoromethyl (-CF3) group into chiral amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Asymmetric Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Executive Overview & Strategic Rationale

The incorporation of the trifluoromethyl (-CF3) group into chiral amine scaffolds is a highly validated strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve lipophilicity. However, scaling up the asymmetric synthesis of compounds like (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride presents significant process chemistry challenges. These include managing the high exothermicity of CF3-anion generation, preventing the racemization of intermediates, and avoiding chromatographic purification on a multi-kilogram scale.

This application note details a robust, chromatography-free, four-step scalable protocol. As an Application Scientist, the causality behind our synthetic design is rooted in process efficiency, safety, and atom economy:

  • Protecting Group Strategy : We utilize a tert-butyldimethylsilyl (TBS) ether rather than a standard benzyl ether. While benzyl ethers require palladium-catalyzed hydrogenation for removal (which can be sensitive to trace impurities and halogenated solvents), the TBS group allows for a highly efficient, one-pot global deprotection alongside the chiral auxiliary using anhydrous HCl.

  • Chiral Auxiliary : We employ (S)-(-)-tert-butanesulfinamide (Ellman's auxiliary). It condenses efficiently with aldehydes and provides exceptional stereodirecting power during nucleophilic addition[1].

  • Trifluoromethylation Dynamics : The Ruppert-Prakash reagent (TMSCF3) is activated by tetrabutylammonium triphenyldifluorosilicate (TBAT)[2]. Unlike tetrabutylammonium fluoride (TMAF or TBAF), which is highly hygroscopic and causes premature protonation of the CF3 anion (generating HFC-23 gas), TBAT is anhydrous. This ensures a controlled, slow release of the trifluoromethide equivalent, mitigating thermal runaway and maximizing the diastereomeric ratio (dr).

Synthetic Workflow & Mechanistic Pathways

Figure 1: Four-step scalable workflow for the synthesis of the target hydrochloride salt.

The stereochemical outcome of Step 3 is governed by the Cram-Davis open transition state model. The bulky tert-butyl group of the sulfinamide strictly shields the Si-face of the imine. Consequently, the trifluoromethide anion exclusively attacks from the less hindered Re-face, establishing the (R)-configuration at the newly formed stereocenter[3].

Figure 2: Mechanistic pathway of the highly diastereoselective nucleophilic trifluoromethylation.

Step-by-Step Experimental Protocols & Self-Validating IPCs

Step 1: O-Silylation of 4-Hydroxybenzaldehyde Rationale: Protection of the phenolic OH is mandatory to prevent the parasitic consumption of the highly basic trifluoromethide anion in Step 3.

  • Reaction : Charge a reactor with 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF (5 vol). Cool to 0 °C.

  • Addition : Add TBSCl (1.1 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Maturation : Warm to 20 °C and stir for 2 hours.

  • In-Process Control (IPC) : Analyze by TLC (Hexane/EtOAc 4:1). The reaction is self-validating when the SM spot (Rf 0.2) is <1% relative to the product (Rf 0.8).

  • Workup : Quench with water (10 vol) and extract with MTBE (2 × 5 vol). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield 4-(TBS-oxy)benzaldehyde as a pale yellow oil.

Step 2: Imine Condensation Rationale: Ti(OEt)4 is selected over weaker Lewis acids (e.g., MgSO4) because it acts as both a powerful dehydrating agent and a Lewis acid, driving the condensation to >99% conversion without hydrolyzing the sensitive sulfinamide[3].

  • Reaction : Dissolve 4-(TBS-oxy)benzaldehyde (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (4 vol).

  • Addition : Add Ti(OEt)4 (2.0 eq) in one portion at 20 °C. Stir for 12 hours.

  • IPC : Analyze by 1H NMR. The aldehyde proton singlet (~9.8 ppm) must be completely replaced by the imine proton singlet (~8.5 ppm).

  • Workup : Pour the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring. Filter the resulting TiO2 precipitate through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate to afford the (S)-N-tert-butanesulfinyl imine.

Step 3: Asymmetric Trifluoromethylation Rationale: Temperature control and the use of anhydrous TBAT are critical to prevent the decomposition of TMSCF3 into HFC-23 gas, ensuring high volumetric productivity and safety[2].

  • Reaction : Dissolve the imine (1.0 eq) and TMSCF3 (1.5 eq) in anhydrous THF (6 vol). Cool the reactor to -55 °C.

  • Initiation : Add TBAT (0.1 eq) as a solution in THF (1 vol) dropwise over 1 hour. Maintain the internal temperature below -50 °C.

  • Maturation : Stir at -55 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • IPC : Analyze by 19F NMR. The TMSCF3 peak (-67.0 ppm) should be consumed, replaced by the product CF3 doublet (~ -74.5 ppm).

  • Workup : Quench with saturated aqueous NH4Cl (5 vol). Extract with EtOAc. Concentrate to yield the (S,R)-trifluoromethyl sulfinamide. The crude dr is typically >98:2.

Step 4: Global Deprotection & Salt Formation Rationale: A one-pot acidic cleavage removes both the TBS ether and the sulfinyl group. The polarity shift causes the target API building block to precipitate directly as an HCl salt, bypassing column chromatography.

  • Reaction : Dissolve the crude sulfinamide in a 1:1 mixture of MeOH and 1,4-dioxane (5 vol).

  • Deprotection : Add 4M HCl in dioxane (3.0 eq) dropwise at 10 °C. Stir at 20 °C for 3 hours.

  • Precipitation : Add MTBE (10 vol) slowly to the reactor to fully precipitate the product.

  • Isolation : Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40 °C.

  • Validation : Chiral HPLC confirms ee >99%. 1H NMR (D2O) confirms the loss of the TBS and tert-butyl groups.

Quantitative Scale-Up Metrics

The robustness of this protocol has been validated across multiple scales. The table below summarizes the quantitative data, demonstrating that the process maintains high stereochemical fidelity and yield without the need for chromatographic purification.

Scale (Starting Material)Step 2 Yield (Imine)Step 3 Yield (Sulfinamide)Crude dr (19F NMR)Final Overall YieldFinal Purity (HPLC)Final ee (%)
10 g (Discovery)96%92%98.5 : 1.581%>99.5%99.2%
100 g (Kilo-lab Prep)95%90%98.2 : 1.878%>99.0%99.0%
1.5 kg (Pilot Plant)94%88%98.0 : 2.075%>99.0%99.1%

Table 1: Comparative metrics for the synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl across varying scales.

Sources

Application

Topic: Catalytic Hydrogenation Methods for the Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis of (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride, a valuable chi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride, a valuable chiral building block in pharmaceutical development. The core of this synthesis lies in the transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor. We will delve into the mechanistic rationale, detailed experimental protocols, safety procedures, and analytical validation required for this advanced chemical transformation.

Introduction: The Significance of Chiral Trifluoromethylamines

Chiral amines are fundamental structural motifs, present in over 40% of small-molecule pharmaceuticals and a vast array of biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF₃) group into these molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated chiral amines highly sought-after intermediates in drug discovery. The target molecule, (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol, combines these features with a phenolic group, offering a versatile handle for further chemical modification.

The most direct and atom-economical method for producing such enantiomerically pure amines is through the asymmetric hydrogenation of prochiral imines or ketones.[2] This guide focuses on the asymmetric hydrogenation of an in-situ generated imine precursor derived from 4-hydroxy-2,2,2-trifluoroacetophenone.

Synthetic Strategy: Asymmetric Hydrogenation Pathway

The chosen synthetic route involves the direct reductive amination of 4-hydroxy-2,2,2-trifluoroacetophenone. This process begins with the condensation of the ketone with an ammonia source to form a prochiral ketimine in situ. This intermediate is then immediately hydrogenated using a chiral transition metal catalyst, which controls the stereochemical outcome of the C=N bond reduction to yield the desired (R)-amine enantiomer. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

G cluster_0 Overall Synthetic Workflow A 4-Hydroxy-2,2,2- trifluoroacetophenone (Ketone Precursor) B Prochiral Ketimine (In-situ generated) A->B + NH₃ Source C (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol (Free Amine) B->C Asymmetric Hydrogenation [Chiral Catalyst], H₂ D (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol HCl (Final Product) C->D + HCl

Caption: Overall workflow for the synthesis of the target molecule.

Part I: Mechanistic Insights and Parameter Selection

The Challenge of Trifluoromethyl Ketones and Imines

Trifluoromethylated carbonyls and imines present a unique challenge in asymmetric hydrogenation. The strong electron-withdrawing nature and steric bulk of the CF₃ group can significantly influence the electronic properties and coordination geometry of the substrate at the catalyst's active site.[3] Achieving high enantioselectivity requires a catalyst system that can effectively differentiate between the two prochiral faces of the C=N double bond, overcoming the minimal size difference between the phenyl and trifluoromethyl groups.[3]

Catalyst System Selection: The Key to Enantiocontrol

The success of this asymmetric hydrogenation hinges on the careful selection of the catalyst, which is composed of a transition metal precursor and a chiral ligand.

  • Transition Metal: Iridium (Ir) and Rhodium (Rh) are the metals of choice for asymmetric imine hydrogenation. Iridium catalysts, in particular, have demonstrated exceptional activity and enantioselectivity for a broad range of imine substrates.[4][5] They often operate efficiently under mild conditions and exhibit high chemoselectivity, reducing the imine bond without affecting the phenol's aromatic ring.

  • Chiral Ligand: The chiral ligand is arguably the most critical component, as it creates the asymmetric environment around the metal center that dictates the stereochemical outcome. For challenging substrates like trifluoromethyl imines, bidentate phosphine ligands with rigid backbones and well-defined chiral pockets are preferred. Ligands such as those from the Josiphos or f-spiroPhos families have shown excellent performance in similar transformations, often achieving enantiomeric excesses (ee) upwards of 98%.[4][5]

G Start Catalyst Selection Logic Substrate Substrate: Prochiral Trifluoromethyl Ketimine Start->Substrate Goal Goal: High Yield & >99% ee of (R)-Amine Substrate->Goal Metal Choose Metal Center (Ir, Rh) Substrate->Metal Ligand Select Chiral Ligand (e.g., Josiphos, f-spiroPhos) Metal->Ligand Precursor Form Pre-catalyst [Ir(COD)Cl]₂ + Ligand Ligand->Precursor Screen Screen Reaction Conditions (Pressure, Temp, Solvent) Precursor->Screen Screen->Goal

Caption: Decision logic for catalyst system development.

Reaction Parameter Optimization

Beyond the catalyst itself, the reaction conditions must be finely tuned to maximize both yield and enantioselectivity.

ParameterRecommended RangeRationale & Causality
Catalyst Loading 0.1 - 1.0 mol%Balances reaction rate with cost. Higher loading may be needed for less reactive substrates, but excessive amounts can lead to side reactions or difficulties in removal.
Hydrogen Pressure 20 - 60 bar (approx. 300-900 psi)Higher pressure increases hydrogen concentration in the solvent, typically accelerating the reaction rate.[6] However, extremely high pressures may not significantly improve ee and add to equipment and safety demands.
Temperature 25 - 50 °CHydrogenation is exothermic. Mild temperatures are generally sufficient and favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Higher temperatures may reduce selectivity.
Solvent Methanol, Toluene, THFThe solvent must fully dissolve the substrate and catalyst. Protic solvents like methanol can participate in the catalytic cycle and are often effective. Aprotic solvents like Toluene or THF are also common. Solvent choice can impact catalyst activity and stability.

Part II: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All high-pressure reactions must be conducted with appropriate safety measures.

Protocol 1: Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol

This protocol describes the direct asymmetric reductive amination of 4-hydroxy-2,2,2-trifluoroacetophenone.

Materials and Equipment:

  • High-pressure autoclave or Parr shaker apparatus (e.g., 100 mL capacity) with a glass liner and magnetic stir bar.

  • 4-hydroxy-2,2,2-trifluoroacetophenone

  • Ammonium acetate (NH₄OAc)

  • [Ir(COD)Cl]₂ (metal precursor)

  • Chiral Ligand (e.g., (R,S)-PPF-P(t-Bu)₂)

  • Methanol (anhydrous, degassed)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware, Schlenk line

Step-by-Step Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a small vial, combine [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

    • Add 5 mL of degassed methanol and stir for 30 minutes to form the active catalyst solution.

  • Reactor Setup:

    • Place 4-hydroxy-2,2,2-trifluoroacetophenone (1.0 eq) and ammonium acetate (1.5 eq) into the glass liner of the autoclave.

    • Add the magnetic stir bar.

    • Transfer the prepared catalyst solution to the glass liner via cannula.

    • Add an additional 20-30 mL of degassed methanol to achieve the desired concentration (e.g., 0.2 M).

  • System Inerting (Critical Safety Step):

    • Seal the autoclave according to the manufacturer's instructions.

    • Connect the reactor to a gas manifold. Purge the system by pressurizing with nitrogen (or argon) to ~10 bar and then slowly venting to atmosphere. Repeat this cycle 3-5 times to completely remove all oxygen.[7][8]

  • Hydrogenation Reaction:

    • After the final inert gas vent, pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar).

    • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 40 °C).

    • Maintain the reaction for 12-24 hours. Monitor the pressure; a drop indicates hydrogen consumption. The reaction can be monitored by taking small aliquots (if the reactor allows) for HPLC analysis to check for substrate conversion.

  • Reaction Work-up and Catalyst Removal:

    • Cool the reactor to room temperature.

    • CAUTION: Slowly and carefully vent the excess hydrogen in a well-ventilated fume hood.[9]

    • Purge the reactor with nitrogen 3 times before opening.

    • The catalyst may be pyrophoric.[7] To handle safely, filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere.

    • Wash the Celite® pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine as an oil or solid.

Protocol 2: Conversion to Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether (e.g., 5-10 mL per gram of amine).

    • While stirring, slowly add a solution of HCl in isopropanol (e.g., 2 M solution) or ethereal HCl dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the white solid under vacuum to yield the final (R)-4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride.

Part III: Characterization and Quality Control

Thorough analytical validation is essential to confirm the structure and purity of the final product.

Analysis TechniqueExpected Result / Purpose
¹H NMR Confirms the presence of all protons and their chemical environment. The chiral center proton should appear as a quartet coupled to the CF₃ group.
¹⁹F NMR A singlet or doublet (due to coupling with the adjacent proton) confirming the presence and integrity of the CF₃ group.
¹³C NMR Confirms the carbon skeleton of the molecule.
Chiral HPLC/SFC Determines the enantiomeric excess (ee%) by separating the (R) and (S) enantiomers. This is the critical measure of the asymmetric reaction's success.
Mass Spectrometry Confirms the molecular weight of the parent ion (free amine).
Melting Point Provides a physical constant for the final hydrochloride salt as an indicator of purity.

Part IV: Safety and Troubleshooting

Mandatory Safety Protocols for Hydrogenation

Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.

  • Equipment: All reactions must be performed in a certified chemical fume hood, preferably a walk-in hood, using a dedicated high-pressure reactor. A blast shield must be placed between the reactor and the operator.[7][10]

  • Gas Handling: Hydrogen cylinders must be secured and fitted with appropriate regulators. Use stainless steel tubing for connections where possible.[10] Never allow hydrogen and oxygen/air to mix under pressure.[7]

  • Inerting: The removal of oxygen from the reactor via inert gas purging is the most critical step to prevent the formation of an explosive mixture.[7][8]

  • Catalyst Handling: Many hydrogenation catalysts (e.g., Pd/C, Raney Ni, and finely divided Ir) are pyrophoric and can ignite spontaneously upon exposure to air, especially after use when coated in hydrogen.[7] Always handle spent catalyst under a blanket of solvent or inert gas. Quench spent catalyst carefully by slowly adding water or isopropanol in a controlled manner.

  • Ignition Sources: Prohibit all potential ignition sources, including static electricity, open flames, and non-intrinsically safe electronic equipment, from the hydrogenation area.[6][9]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (poisoned by air, water, or substrate impurities).2. Insufficient hydrogen pressure or temperature.3. Poor mixing.1. Ensure all reagents and solvents are pure and anhydrous. Degas solvents thoroughly. Handle catalyst under inert atmosphere.2. Increase H₂ pressure and/or temperature incrementally.3. Increase the stirring rate.
Low Enantioselectivity (ee%) 1. Reaction temperature is too high.2. Incorrect catalyst or ligand choice.3. Presence of impurities that may racemize the product or interfere with the catalyst.1. Lower the reaction temperature.2. Screen a different family of chiral ligands.3. Purify the starting ketone precursor.
Side Products Observed 1. Hydrogenolysis of the C-O bond (phenol group).2. Reduction of the aromatic ring.1. Use a more chemoselective catalyst system (Ir is generally good). Lower the reaction temperature and pressure.2. Avoid catalysts known for arene hydrogenation like Palladium or Rhodium under harsh conditions.[11]

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [1][2][4]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Lab Manager. [9]

  • Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters. [12][13]

  • Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. [3][14]

  • Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry. [5]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [15]

  • Safety Guidelines for Hydrogenation Reactions. University of Pittsburgh. [10]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [7]

  • Hydrogenation: How we can make it safer. H.E.L Group. [6]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. environmentclearance.nic.in. [8]

  • Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. [11]

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Introduction & Pharmacological Context The compound (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride represents a highly specialized chiral building block and pharmacological probe. Its structure combines a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride represents a highly specialized chiral building block and pharmacological probe. Its structure combines a primary amine, a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group, and a phenolic hydroxyl group. Understanding the physicochemical and metabolic causality of these functional groups is critical for designing robust in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies.

  • Metabolic Stability via the −CF3​ Group: The incorporation of a trifluoromethyl group adjacent to the chiral amine center serves a specific structural purpose. The highly polarized, exceptionally strong C–F bonds block cytochrome P450-mediated α -oxidation. This substitution systematically increases lipophilicity and membrane permeability while preventing rapid hepatic clearance via Phase I metabolism [1].

  • Phase II Clearance via the Phenol Group: While the −CF3​ group protects the amine terminus, the unprotected phenol ring acts as a primary target for Phase II metabolism. Specifically, uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes (such as UGT1A6 and UGT2B7) will rapidly catalyze the glucuronidation of the phenol, converting it into a highly water-soluble metabolite for renal and biliary excretion [2, 3].

  • Salt Form Causality: The free base of this compound exhibits poor aqueous solubility due to the lipophilic −CF3​ group. Utilizing the hydrochloride salt protonates the amine, drastically lowering the partition coefficient (LogD) at physiological pH. This ensures complete dissolution in aqueous vehicles, preventing erratic absorption and variable systemic exposure during dosing.

Experimental Workflow

The following logic flow dictates the standard operating procedure for evaluating the systemic exposure of this compound in rodent models.

PK_Workflow A Formulation (HCl Salt in Vehicle) B IV Administration (Tail Vein) A->B 1-5 mg/kg C PO Administration (Oral Gavage) A->C 5-50 mg/kg D Serial Blood Sampling (0.083 to 24 h) B->D C->D E Plasma Separation (Centrifugation) D->E F LC-MS/MS Analysis (Quantification) E->F

Caption: Workflow for in vivo pharmacokinetic profiling of the formulated hydrochloride salt.

Formulation Strategy for In Vivo Dosing

The selection of a dosing vehicle must balance the compound's solubility with the physiological tolerability of the administration route. Because (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol is administered as an HCl salt, it readily dissolves in standard aqueous buffers, eliminating the need for harsh co-solvents like DMSO or Cremophor EL, which can cause histamine release or alter baseline PK parameters.

Table 1: Recommended Formulation Vehicles and Rationale

RoutePreferred VehiclePreparation MethodCausality / RationaleMax Dose Vol (Mice)
IV 0.9% Saline or 5% Dextrose (D5W)Dissolve HCl salt directly with gentle vortexing. Filter sterilize (0.22 µm).IV requires a 100% clear, isotonic solution to prevent embolism. The HCl salt provides sufficient aqueous solubility.5 mL/kg
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterSuspend/dissolve salt in vehicle using a probe sonicator if necessary.MC increases viscosity to prevent settling of any un-dissolved particulates; Tween-80 acts as a wetting agent for uniform GI distribution.10 mL/kg

Step-by-Step Dosing Methodologies (Murine Model)

Protocol A: Intravenous (IV) Administration

Causality Note: IV administration bypasses first-pass hepatic metabolism and gastrointestinal absorption, providing the baseline AUCIV​ (Area Under the Curve) required to calculate absolute oral bioavailability ( ).

  • Preparation: Warm the formulated IV solution (0.9% Saline) to 37°C to prevent cold-induced vasoconstriction upon injection.

  • Animal Restraint: Place the mouse in a ventilated standard restraint tube. Expose the tail.

  • Vasodilation: Immerse the tail in warm water (40°C) for 30–60 seconds, or use a heat lamp, to dilate the lateral tail veins.

  • Injection: Swab the tail with 70% ethanol. Using a 27G to 30G needle, insert the bevel up into the lateral tail vein at a shallow angle.

  • Delivery: Inject the calculated volume (e.g., 5 mL/kg) smoothly over 5–10 seconds. Resistance indicates extravasation; if this occurs, halt immediately and use the contralateral vein.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze until bleeding stops.

Protocol B: Oral Gavage (PO) Administration

Causality Note: Animals must be fasted for 12 hours prior to PO dosing (with water ad libitum). Fasting removes the "food effect," where stomach contents can unpredictably trap the drug or alter gastric pH, leading to high inter-subject variability.

  • Preparation: Ensure the PO formulation (0.5% MC / 0.1% Tween-80) is homogeneously mixed. If it is a suspension, maintain continuous magnetic stirring during the dosing process.

  • Restraint: Secure the mouse by the scruff of the neck, ensuring the head and body are immobilized in a straight vertical line to align the esophagus.

  • Gavage: Use a specialized bulb-tipped reusable or disposable plastic gavage needle (e.g., 20G). Measure the distance from the mouth to the xiphoid process to ensure the needle does not pass the stomach.

  • Delivery: Gently slide the needle over the tongue and down the esophagus. Do not force. Administer the dose (up to 10 mL/kg) steadily.

  • Post-Dose: Return the animal to the cage. Food is typically returned 2–4 hours post-dose to allow for initial absorption.

Pharmacokinetic Sampling and Plasma Extraction

To capture the full concentration-time profile, blood must be sampled at precise intervals. We utilize K2​EDTA as the anticoagulant. Causality: EDTA chelates calcium to prevent coagulation without causing the ion-suppression in LC-MS/MS analysis that is frequently observed when using Heparin.

Table 2: Standard PK Sampling Schedule

Timepoint (Hours)RoutePurpose / PK Phase
Pre-dose (0 h)IV / POEstablish baseline; confirm absence of interference.
0.083 (5 min)IVCapture Cmax​ and initial distribution phase ( Vd​ ).
0.25, 0.5, 1.0IV / POCapture PO absorption phase and Tmax​ .
2.0, 4.0, 6.0IV / POMonitor distribution and onset of elimination.
8.0, 24.0IV / PODefine the terminal elimination half-life ( t1/2​ ) and clearance ( Cl ).

Plasma Extraction Protocol (Protein Precipitation):

  • Collect 30–50 µL of whole blood via submandibular bleed into K2​EDTA microtainers.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Transfer 10 µL of plasma to a 96-well plate.

  • Add 50 µL of ice-cold Acetonitrile (containing 50 ng/mL of a stable isotope-labeled internal standard). Causality: Acetonitrile denatures and precipitates plasma proteins, releasing the bound drug into the supernatant.

  • Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis (Positive ESI mode is recommended for the primary amine, utilizing 0.1% Formic Acid to ensure protonation).

Metabolic Logic and Clearance Pathways

The structural features of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol dictate its in vivo fate. The diagram below illustrates the self-validating metabolic logic where the synthetic design ( −CF3​ addition) successfully diverts clearance away from CYP450 oxidation, leaving UGT-mediated glucuronidation of the phenol as the primary clearance mechanism.

Metabolism Parent (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol CF3 -CF3 Group Blocks Alpha-Oxidation Parent->CF3 Phenol Phenol Group Phase II Target Parent->Phenol Excretion Renal/Biliary Excretion CF3->Excretion Prolongs t1/2 Gluc Glucuronidation (UGT Enzymes) Phenol->Gluc Major Pathway Gluc->Excretion

Caption: Predicted metabolic logic: CF3-mediated CYP resistance and phenol-driven UGT glucuronidation.

Self-Validating System & Quality Control

To ensure the integrity of the in vivo data, the protocol must be self-validating. Biological variability can only be accurately assessed if technical variability is eliminated.

  • Dose Formulation Verification: Before dosing, take triplicate 10 µL aliquots from the top, middle, and bottom of the PO formulation. Analyze via LC-MS/MS against a standard curve. Acceptance criteria: The measured concentration must be within ±10% of the nominal target, and the Coefficient of Variation (CV) across the three layers must be <5% . This validates formulation homogeneity.

  • Mass Balance: If the calculated AUCPO​ is unexpectedly low, analyze the feces collected from the metabolic cages. High fecal recovery of the unchanged parent drug indicates poor GI absorption (solubility/permeability limits), whereas low fecal recovery coupled with low plasma exposure strongly points to extensive first-pass UGT metabolism in the liver or intestine.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC).[Link]

  • Nonsteroidal anti-inflammatory drugs and phenols glucuronidation in Caco-2 cells: identification of the UDP-glucuronosyltransferases UGT1A6, 1A3 and 2B7. PubMed.[Link]

  • Properties of Dietary Flavone Glycosides, Aglycones, and Metabolites on the Catalysis of Human Endoplasmic Reticulum Uridine Diphosphate Glucuronosyltransferase 2B7 (UGT2B7). MDPI.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the asymmetric synthesis of fluorinated chiral amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the asymmetric synthesis of fluorinated chiral amines. The synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride presents unique challenges: the high electronegativity of the trifluoromethyl (CF₃) group alters the nucleophilicity of intermediates, while the acidic phenolic proton can actively sabotage your reagents.

This guide is designed to move beyond basic recipes. We will dissect the mechanistic causality behind yield bottlenecks and provide a self-validating, step-by-step protocol to ensure high diastereoselectivity and maximum recovery.

SynthesisWorkflow A 4-Hydroxybenzaldehyde B 1. Phenol Protection (BnBr, K2CO3) A->B C 2. Chiral Imine Formation ((R)-t-BuSONH2, Ti(OEt)4) B->C D 3. Asymmetric Trifluoromethylation (TMSCF3, TBAT, -78°C) C->D E 4. Sulfinyl Deprotection (Anhydrous HCl/MeOH) D->E F 5. Benzyl Deprotection (H2, Pd/C) E->F G (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl F->G

Figure 1: Synthetic workflow for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why is my trifluoromethylation yield consistently below 20%, accompanied by robust gas evolution? A: The gas you are observing is likely fluoroform (CHF₃). This occurs when the trifluoromethide anion (CF₃⁻), generated from the Ruppert-Prakash reagent (TMSCF₃)[1], is quenched by a protic source before it can attack the imine.

  • Causality: In the synthesis of this specific target, the phenolic -OH is highly acidic. If you attempt to trifluoromethylate an unprotected hydroxybenzaldehyde-derived imine, the phenol instantly protonates the CF₃ anion.

  • Solution: You must mask the phenol. A benzyl (Bn) ether is highly recommended as it is stable to the basic/nucleophilic conditions of TMSCF₃ addition and can be cleanly cleaved via hydrogenolysis later.

Q: I am using Ellman’s auxiliary ((R)-tert-butanesulfinamide), but my diastereomeric ratio (dr) is stuck at 1:1. How do I achieve >95% dr? A: Poor diastereoselectivity in this reaction is almost always a function of temperature and the choice of fluoride initiator[2].

  • Causality: The facial selectivity of the nucleophilic attack relies on the steric bulk of the tert-butyl group in a highly ordered transition state. Room temperature reactions or the use of hygroscopic initiators like TBAF disrupt this transition state and introduce trace water, which prematurely hydrolyzes the reagent[3].

  • Solution: Switch your initiator to Tetrabutylammonium triphenyldisilicate (TBAT). TBAT is a mild, anhydrous, hydrophobic fluoride source that significantly improves both yield and stereocontrol[3]. Furthermore, the reaction must be cooled strictly to -78 °C prior to initiation[4].

Q: During the final deprotection to form the hydrochloride salt, the product turns into an intractable, gummy residue. How can I isolate a clean powder? A:

  • Causality: The introduction of the strongly electron-withdrawing CF₃ group significantly lowers the pKa of the adjacent amine. Consequently, the resulting hydrochloride salt is highly hygroscopic and prone to forming hydrates or oils if exposed to ambient moisture or aqueous workups.

  • Solution: Avoid aqueous acid entirely. Perform the final sulfinyl deprotection using anhydrous HCl in methanol or dioxane. For isolation, precipitate the salt by adding cold, anhydrous diethyl ether (Et₂O) to the reaction mixture, filter under a blanket of dry nitrogen, and dry immediately in a vacuum oven.

TroubleshootingLogic Issue Issue: Low Yield & Poor dr Cause1 Protic Quenching (Unprotected Phenol) Issue->Cause1 Cause2 Moisture in Initiator (e.g., TBAF hydrate) Issue->Cause2 Cause3 Thermal Epimerization (High Temperature) Issue->Cause3 Sol1 Protect as Benzyl Ether Cause1->Sol1 Sol2 Use Anhydrous TBAT Cause2->Sol2 Sol3 Cool strictly to -78°C Cause3->Sol3

Figure 2: Logical troubleshooting tree for resolving low yield and poor diastereoselectivity.

Part 2: Quantitative Data Summary

The table below summarizes the critical impact of reaction parameters on the key trifluoromethylation step. Notice how the combination of a hydrophobic initiator (TBAT) and cryogenic temperatures (-78 °C) creates a synergistic effect on the yield of the desired diastereomer.

Fluoride InitiatorSolventTemp (°C)Total Yield (%)Diastereomeric Ratio (dr)Causality / Observation
TBAF (hydrate)THF25< 15%N/AWater hydrolyzes TMSCF₃ to fluoroform gas.
CsF (anhydrous)THF-2545%80:20Poor solubility limits the initiation rate.
TMAF (anhydrous)THF-2578%92:8Good initiation, but slight thermal epimerization.
TBATTHF-2586%94:6Hydrophobic initiator stabilizes the transition state.
TBAT THF -78 91% 98:2 Optimal facial selectivity and reagent stability.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next phase without confirming the In-Process Control (IPC) metrics.

Phase 1: Phenol Protection & Chiral Imine Condensation

Objective: Mask the acidic proton and establish the chiral auxiliary.

  • Protection: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq). Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and concentrate to yield 4-benzyloxybenzaldehyde.

  • Condensation: Dissolve the protected aldehyde (1.0 eq) in anhydrous THF. Add (R)-tert-butanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Stir at room temperature for 16 hours under nitrogen.

  • Workup: Pour the mixture into an equal volume of brine to precipitate titanium dioxide. Filter through a Celite pad, extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint (IPC): Run ¹H NMR (CDCl₃). You must observe the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp imine C-H singlet (~8.5 ppm). If the aldehyde peak remains, your Ti(OEt)₄ may be degraded.

Phase 2: Asymmetric Trifluoromethylation (The Critical Step)

Objective: Stereoselective installation of the CF₃ group.

  • Preparation: Dissolve the chiral sulfinimine from Phase 1 (1.0 eq) and TBAT (0.1 eq) in strictly anhydrous THF under an argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 20 minutes.

  • Addition: Add TMSCF₃ (Ruppert-Prakash reagent, 1.5 eq) dropwise via syringe pump over 30 minutes to prevent localized heating. Stir at -78 °C for 4 hours, then slowly warm to -25 °C over 2 hours.

  • Quench: Quench the reaction at -25 °C with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate.

  • Validation Checkpoint (IPC): Run ¹⁹F NMR of the crude mixture. You must observe the disappearance of the TMSCF₃ peak (-67 ppm) and the appearance of the product CF₃ doublet/multiplet (~ -75 ppm). Calculate the dr by integrating the major vs. minor CF₃ peaks. Expect a dr > 95:5.

Phase 3: Deprotection & Salt Isolation

Objective: Cleave protecting groups and isolate the hygroscopic API.

  • Sulfinyl Cleavage: Dissolve the crude trifluoromethylated sulfinamide in anhydrous methanol. Add a solution of 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.

  • Benzyl Cleavage: Transfer the mixture to a hydrogenation vessel. Add 10% Pd/C (10 wt%). Purge with hydrogen gas and stir under a balloon of H₂ (1 atm) for 6 hours.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to a minimal volume (do not dry completely).

  • Anhydrous Isolation: Dropwise, add the concentrated methanolic solution into a vigorously stirring volume of ice-cold, anhydrous diethyl ether (Et₂O). The (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride will precipitate as a white powder. Filter under a nitrogen blanket and dry in a vacuum oven at 40 °C.

  • Validation Checkpoint (IPC): Perform LC-MS to confirm the exact mass ([M+H]⁺ = 192.06). Perform Chiral HPLC to validate the final enantiomeric excess (ee > 98%).

Part 4: References

  • Nucleophilic Trifluoromethylation of Imines under Acidic Conditions Source: ResearchGate URL:

  • Asymmetric Synthesis of Trifluoromethylated Allylic Amines Using α,β-Unsaturated N-tert-Butanesulfinimines Source: Organic Letters (ACS Publications) URL:

  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) Source: Sigma-Aldrich URL:

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines Source: CAS.cn URL:

Sources

Optimization

Technical Support Center: Troubleshooting (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex fluorinated amine salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex fluorinated amine salts. (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride presents a unique physicochemical paradox: a highly lipophilic trifluoromethyl (-CF₃) group sits adjacent to a highly polar, ionic amine hydrochloride, all sharing a scaffold with a weakly acidic phenol ring.

This guide is designed to decode the molecular causality behind your solubility issues and provide self-validating, field-proven protocols to overcome them.

Part 1: Troubleshooting FAQs (The Causality of Solubility)

Q1: Why won't my compound dissolve in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: The solubility profile of your compound is currently dominated by the high ionic lattice energy of the hydrochloride salt. While the -CF₃ group imparts significant lipophilicity (1)[1], the charged nature of the -NH₃⁺ Cl⁻ moiety prevents solvation in low-dielectric organic solvents. To dissolve the intact salt, you must use polar aprotic solvents that can disrupt the ionic lattice without neutralizing the compound[2].

Q2: I need the compound in an organic solvent for my next synthetic step. I tried free-basing with NaOH, but my compound disappeared into the aqueous layer. What happened? A: You fell into the Amphoteric pKa Trap . This is the most common error when working with this specific molecular scaffold. Normally, aliphatic amines have a pKa of ~9.5. However, the strongly electron-withdrawing inductive effect of the adjacent -CF₃ group drastically reduces the electron density on the nitrogen, lowering the amine's pKa to approximately 5.8 [3]. Meanwhile, the phenol group on the opposite end of the molecule has a pKa of ~9.5. If you use a strong base like Sodium Hydroxide (NaOH, pH > 12), you successfully deprotonate the amine, but you also deprotonate the phenol, creating a sodium phenoxide salt. This negatively charged phenoxide is highly water-soluble, permanently trapping your compound in the aqueous waste layer.

Q3: What is the correct way to free-base this specific compound? A: You must target the molecule's "isoelectric window"—the specific pH range where the molecule is entirely neutral. You need a pH high enough to deprotonate the amine (pH > 6.5) but low enough to keep the phenol protonated (pH < 8.5). Using a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃), which inherently buffers at pH ~8.3, is the perfect self-validating solution[4]. At this pH, the neutral free base is highly lipophilic and will readily partition into organic solvents.

Part 2: Quantitative Data & Property Matrix

Understanding the functional groups of your compound is critical for predicting its phase behavior. Below is a summary of the molecular parameters dictating its solubility.

Molecular ParameterValue / StateImpact on Experimental Solubility
-CF₃ Group Hansch π = +0.88Increases lipophilicity; drives organic solubility of the free base.
Amine pKa ~5.8 (Lowered by CF₃)Requires only a mild base (pH > 6.5) to fully deprotonate to a neutral state.
Phenol pKa ~9.5Will deprotonate and become highly water-soluble at pH > 9.5.
Target Extraction pH 7.5 - 8.0Isoelectric window: Molecule is entirely neutral and highly organic-soluble.

Part 3: Validated Experimental Protocols

Protocol A: Direct Solvation (Retaining the Hydrochloride Salt)

Use Case: When downstream biological assays or synthetic steps strictly require the intact salt form.

  • Weighing: Transfer the desired amount of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride into a dry, inert vial.

  • Solvent Selection: Add a polar aprotic solvent. Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are required, as their high dielectric constants are necessary to overcome the ionic lattice energy of the amine hydrochloride[2].

  • Agitation: Vortex for 30 seconds. If dissolution is incomplete, sonicate the solution for 2-3 minutes at room temperature.

  • Self-Validation: The solution should be completely clear. Avoid heating above 40°C, as prolonged heating in DMSO can lead to oxidation or compound degradation.

Protocol B: Precision pH-Controlled Free-Basing & Extraction

Use Case: When the compound must be dissolved in non-polar or moderately polar organic solvents (e.g., DCM, EtOAc) for chromatography or organic synthesis.

  • Aqueous Dissolution: Dissolve the hydrochloride salt in a minimal volume of Deionized (DI) water. The solution will be naturally acidic (pH ~4) due to the dissolved hydrochloride salt.

  • pH Adjustment (The Critical Step): Slowly add4 dropwise while stirring[4].

  • Self-Validation (Isoelectric Verification): Continuously monitor the aqueous layer with a calibrated pH meter or precision pH paper. Stop adding base when the pH reaches exactly 7.5 to 8.0 . At this pH, the amine is >95% free base, and the phenol remains >99% protonated[3]. The solution may become cloudy as the lipophilic free base precipitates.

  • Organic Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the aqueous mixture.

  • Phase Separation: Shake the biphasic mixture vigorously in a separatory funnel. Allow the layers to separate completely.

  • Isolation: Collect the organic layer (which now contains your target compound). Wash the organic layer once with brine (saturated NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure, organic-soluble free base.

Part 4: Mechanistic & Workflow Visualizations

Ionization_States Acidic pH < 5.8 Amine: (+) Phenol: (0) Aqueous Soluble Neutral pH 7.0 - 8.0 Amine: (0) Phenol: (0) Organic Soluble Acidic->Neutral Add NaHCO3 (Target pH 7.5) Basic pH > 9.5 Amine: (0) Phenol: (-) Aqueous Soluble Neutral->Basic Add NaOH (Avoid!)

pH-dependent ionization states and resulting phase solubility.

FreeBasing_Workflow Start Dissolve HCl Salt in DI Water Base Add Sat. NaHCO3 Monitor pH (7.5-8.0) Start->Base Solvent Add EtOAc or DCM Shake vigorously Base->Solvent Phase Phase Separation Solvent->Phase Org Organic Layer (Neutral Free Base) Phase->Org Extract Aq Aqueous Layer (NaCl + Impurities) Phase->Aq Discard Finish Dry (Na2SO4) & Concentrate Org->Finish

Step-by-step workflow for precision free-basing and organic extraction.

Part 5: References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Freebase (chemistry) Source: Wikidoc URL: [Link]

Sources

Troubleshooting

Optimizing chiral HPLC conditions for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride resolution

Target Audience: Analytical Chemists, Method Development Scientists, and CMC Professionals. Welcome to the advanced troubleshooting and method development center for fluorinated chiral amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and CMC Professionals.

Welcome to the advanced troubleshooting and method development center for fluorinated chiral amines. The resolution of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride presents a unique chromatographic challenge due to its highly polar, amphoteric nature, and the intense electron-withdrawing effects of the trifluoromethyl group. This guide bypasses generic advice to provide a causality-driven, self-validating framework for achieving baseline enantiomeric resolution.

Mechanistic Foundations: Deconstructing the Analyte

Before selecting a Chiral Stationary Phase (CSP), we must analyze the physicochemical causality of the molecule:

  • The Chiral Primary Amine Motif: The stereocenter is directly adjacent to a primary amine. This specific structural geometry is the classical prerequisite for host-guest inclusion complexation using chiral crown ether columns, as detailed in1 [1].

  • The Trifluoromethyl (-CF 3​ ) Inductive Effect: The -CF 3​ group is a powerful electron-withdrawing group. It significantly lowers the pKa of the adjacent primary amine compared to a standard aliphatic amine. Consequently, the amine requires a highly acidic environment to remain fully protonated ( −NH3+​ ). If the pH is too high, the amine remains neutral, and chiral recognition fails.

  • The Phenol & Hydrochloride Salt: The molecule contains a weakly acidic phenol and is supplied as an HCl salt. Injecting this directly onto a standard normal-phase polysaccharide column without proper additives will result in severe peak tailing due to secondary zwitterionic interactions with residual silanols.

HPLC_Workflow Start Analyte: (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl Decision1 Primary Amine at Chiral Center? Start->Decision1 PathA Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Decision1->PathA Yes (Preferred) PathB Polysaccharide CSP (e.g., CHIRALPAK IG) Decision1->PathB Alternative AcidicMP Acidic Mobile Phase (pH 1.0 - 2.0 HClO4) Ensures -NH3+ state PathA->AcidicMP BasicMP Normal Phase + Additive (Hexane/EtOH + DEA/TFA) Neutralizes HCl salt PathB->BasicMP OptA Optimize: Temp (0-25°C), % Organic AcidicMP->OptA OptB Optimize: % Alcohol, Acid/Base Ratio BasicMP->OptB Success Baseline Resolution (Rs > 1.5) OptA->Success OptB->Success

Fig 1. Decision workflow for optimizing chiral HPLC conditions for fluorinated primary amines.

Validated Experimental Protocols

To ensure trustworthiness, every method below operates as a self-validating system . You must pass the System Suitability Test (SST) before analyzing your active pharmaceutical ingredient (API).

Protocol A: Crown Ether Reversed-Phase Method (Gold Standard)

Because the analyte is a primary amine, a crown ether stationary phase (CROWNPAK CR-I(+)) is the most scientifically sound choice. Chiral recognition is achieved when a complex forms between the crown ether and the protonated ammonium ion under acidic conditions, as outlined in the 2 [2].

Step-by-Step Methodology:

  • System Purge: Flush the entire HPLC system (including the autosampler loop) with 100% Ethanol, followed by HPLC-grade water. Causality: Residual basic buffers from previous runs will neutralize the crown ether's acidic microenvironment, instantly destroying resolution [4].

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution by adding 16.3 g of 70% Perchloric acid ( HClO4​ ) to 1 L of distilled water. Mix this 85:15 (v/v) with Acetonitrile [3].

  • Equilibration: Install a CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm) column. Flow at 0.4 mL/min at 25°C until the baseline stabilizes (approx. 30 minutes).

  • Sample Preparation: Dissolve the sample strictly in the mobile phase to prevent on-column precipitation and solvent shock [5].

Self-Validation Checkpoint (SST):

  • Inject a 1 mg/mL racemic standard of the compound.

  • Pass Criteria: Resolution ( Rs​ ) 1.5; Tailing factor ( Tf​ ) 1.5.

  • Failure Causality: If Tf​ > 1.5, the -CF 3​ group has suppressed the amine's pKa to the point where pH 1.5 is insufficient for full protonation. Correction: Drop the mobile phase pH to 1.0.

Protocol B: Polysaccharide Reversed-Phase Method (Alternative)

If a crown ether column is unavailable, an immobilized polysaccharide column (e.g., CHIRALPAK IG) can be used in reversed-phase mode.

Step-by-Step Methodology:

  • Mobile Phase: Prepare 20 mM Ammonium Phosphate buffer adjusted to pH 2.0 with Phosphoric acid. Mix 70:30 (v/v) with Acetonitrile.

  • Equilibration: Install a CHIRALPAK IG (250 x 4.6 mm, 5 µm) column. Flow at 1.0 mL/min at 25°C.

  • Self-Validation Checkpoint (SST): Inject the racemate.

  • Pass Criteria: Capacity factor ( k′ ) of the first peak > 1.0.

  • Failure Causality: If k′ < 1.0, the highly polar HCl salt is eluting in the void volume. Correction: Decrease the Acetonitrile percentage to 10% to increase hydrophobic retention.

Quantitative Method Comparison

ParameterProtocol A: Crown Ether (CROWNPAK CR-I(+))Protocol B: Polysaccharide (CHIRALPAK IG)
Separation Mode Reversed-Phase (Host-Guest Inclusion)Reversed-Phase (Steric & Hydrogen Bonding)
Mobile Phase HClO4​ aq. (pH 1.5) / Acetonitrile (85/15)20 mM NH4​H2​PO4​ (pH 2.0) / Acetonitrile (70/30)
Flow Rate 0.4 mL/min1.0 mL/min
Temperature 0°C to 25°C (Lower temp = better resolution)25°C
Salt Handling Acidic pH inherently neutralizes the HCl effectBuffer capacity controls salt ionization
Elution Order Control Yes (Switch to CR-I(-) to reverse order)No (Requires screening different CSPs)

Troubleshooting & FAQs

Q1: I am using a CHIRALPAK AD-H column in Normal Phase (Hexane/IPA), but my analyte exhibits massive peak tailing or fails to elute. Why? Causality: Your analyte is a hydrochloride salt. In non-polar normal phase solvents, the salt does not partition effectively, and the highly polar primary amine interacts destructively with free silanols on the silica support. Solution: You must incorporate a basic additive. Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a competing base to free the amine and mask the silanols, as recommended in3 [5]. However, because your molecule also contains a phenol, a zwitterionic state may occur; if DEA fails, switch to Protocol A.

Q2: I switched to the CROWNPAK CR-I(+) column, but I am losing retention and resolution over time. What is causing this degradation? Causality: Crown ether columns are highly sensitive to solvent shock and improper pH. Exposing the column to basic conditions, or failing to flush the system of incompatible solvents prior to connection, causes rapid degradation of the stationary phase[4]. Solution: Always flush the HPLC system with distilled water and ethanol before connecting the column. Ensure your mobile phase pH never exceeds 7.0, and ideally remains between 1.0 and 2.0 [3].

Q3: How exactly does lowering the column temperature improve resolution on the Crown Ether column? Causality: The chiral discrimination mechanism of crown ethers relies on the formation of a host-guest inclusion complex (see Fig 2). This complexation is an exothermic thermodynamic process. Lowering the temperature (e.g., from 25°C to 5°C) shifts the equilibrium toward the complexed state, amplifying the steric and hydrogen-bonding differences between the (R) and (S) enantiomers, thereby increasing selectivity ( α ) [3].

Mechanism N1 Amine HCl Salt (Weakly basic due to CF3) N3 Protonated Ammonium (-NH3+) N1->N3 Protonation N2 Acidic Modifier (HClO4, pH 1.5) N2->N3 Drives equilibrium N4 Crown Ether Cavity (Immobilized CSP) N3->N4 Enters cavity N5 Host-Guest Inclusion (Chiral Discrimination) N4->N5 Steric & H-bond interactions

Fig 2. Mechanistic pathway of crown ether chiral recognition for trifluoromethyl amines.

Q4: I need to quantify a trace amount of the (S)-enantiomer impurity, but it elutes in the tail of the massive (R)-API peak. Can I fix this? Causality: In quantitative impurity analysis, a small peak eluting after a overloaded main peak is often swallowed by the tail, destroying the Limit of Quantitation (LOQ). Solution: Yes. The CROWNPAK series offers pseudo-enantiomeric columns. By simply swapping the CR-I(+) column for a CROWNPAK CR-I(-) column, you will completely invert the elution order, forcing the trace (S)-impurity to elute before the main (R)-API peak [1].

References

  • SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-).
  • INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Chiral Technologies.
  • INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-) - . Chiral Technologies.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Chiral FAQs - MZ-Analysentechnik GmbH. MZ-Analysentechnik.

Sources

Optimization

Advanced Application Support Center: Purification of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Welcome to the Technical Support Center. When handling chiral fluorinated pharmaceutical intermediates like (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride ()[1], standard amine purification paradigms often fail...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When handling chiral fluorinated pharmaceutical intermediates like (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride ()[1], standard amine purification paradigms often fail. The strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group fundamentally alters the molecule's acid-base profile and chromatographic behavior.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity isolation from crude extracts.

Purification Workflow Overview

The following workflow outlines the logical progression from a crude hydrochloride salt extract to an enantiomerically pure API intermediate.

PurificationWorkflow N1 Crude Extract (HCl Salt) N2 Aqueous Dissolution (pH 2) N1->N2 N3 Organic Wash (Removes Neutrals) N2->N3 EtOAc Wash N4 Basification (pH 7.5-8.0) & Extraction N3->N4 Aqueous Phase N5 Prep-HPLC (PFP) (Removes Analogs) N4->N5 Organic Phase N6 HCl Salt Formation (IPA/Et2O) N5->N6 Pure Freebase N7 Recrystallization (ee > 99%) N6->N7 N8 Pure (R)-Product N7->N8

Fig 1: Step-by-step purification workflow for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl.

Troubleshooting & FAQs: Mechanistic Insights

Q1: During acid-base extraction, my product remains in the aqueous phase despite basification to pH 10. What is going wrong? A1: This is a classic issue caused by the amphoteric nature of fluorinated phenolic amines. The -CF 3​ group exerts a massive electron-withdrawing effect, drastically lowering the amine's pK a​ to approximately 5.5–6.5 ()[2]. Concurrently, the phenol group has a pK a​ of ~9.5. If you basify the solution to pH > 9.0 (standard for non-fluorinated amines), the phenol deprotonates into a highly water-soluble phenoxide. To successfully extract the freebase into an organic solvent, you must carefully adjust the aqueous phase to an exact pH of 7.5–8.0. At this "isoelectric" window, the amine is free-based and the phenol remains protonated, maximizing partitioning into the organic layer.

Q2: My Prep-HPLC (C18 column) shows peak tailing and poor resolution between the target product and defluorinated/regioisomeric impurities. How can I improve separation? A2: Standard C18 stationary phases rely purely on hydrophobic interactions, which fail to distinguish between closely related fluorinated analogs. You must switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns leverage orthogonal retention mechanisms—specifically fluorine-fluorine interactions, dipole-dipole, and π−π stacking. This provides superior selectivity, drastically improving the resolution of trifluoromethylated compounds from their des-fluoro impurities ()[3].

Q3: The enantiomeric excess (ee) of my crude extract is stuck at 92%. How can I upgrade it to >99% without using expensive chiral chromatography? A3: Chiral enrichment is best achieved via thermodynamically controlled recrystallization of the hydrochloride salt, rather than the freebase. The HCl salt of the (R)-enantiomer forms a favorable eutectic point in binary solvent systems like Isopropanol (IPA) and Diethyl Ether (Et 2​ O). By dissolving the crude salt in minimal hot IPA and slowly adding Et 2​ O as an antisolvent, the pure (R)-enantiomer selectively crystallizes while the racemate remains in the mother liquor ()[4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can confirm success at each critical junction before proceeding.

Protocol A: pH-Controlled Liquid-Liquid Extraction

Objective: Remove unreacted ketones and inorganic salts via precise isoelectric partitioning.

  • Dissolution: Suspend 10 g of crude (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in 100 mL of 0.1 M HCl (aq). Stir vigorously until fully dissolved.

  • Organic Wash: Wash the acidic aqueous layer with 2 x 50 mL of Ethyl Acetate (EtOAc) to remove neutral impurities (e.g., unreacted starting materials). Discard the organic layer.

  • pH Adjustment (Critical Step): Cool the aqueous layer to 0–5 °C. Slowly add saturated NaHCO 3​ (aq) dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 7.8.

  • Extraction: Extract the neutralized aqueous phase with 3 x 50 mL of EtOAc.

  • Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude freebase.

  • Self-Validation Check: Spot the final organic phase on a TLC plate and stain with Ninhydrin. A distinct purple/yellow spot confirms the successful extraction of the primary amine.

Protocol B: Preparative HPLC Purification

Objective: Isolate the target molecule from structurally similar fluorinated byproducts.

  • Sample Prep: Dissolve the crude freebase in Methanol/Water (1:1) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Luna PFP(2) (250 x 21.2 mm, 5 µm) or equivalent fluorinated stationary phase.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 60% B over 30 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Collect the target peak, concentrate under vacuum to remove acetonitrile, and lyophilize to obtain the purified product as a TFA salt.

  • Self-Validation Check: Run an analytical LC-MS on the collected fraction. Proceed to Protocol C only if chemical purity is >98% and the mass matches [M+H] + 192.06.

Protocol C: Hydrochloride Salt Formation and Chiral Upgrading

Objective: Convert the TFA salt/freebase to the stable HCl salt and upgrade enantiomeric purity.

  • Salt Exchange: Dissolve the purified intermediate in 10 volumes of anhydrous Isopropanol (IPA).

  • Acidification: Add 1.1 equivalents of HCl (2M in Diethyl Ether) dropwise at 0 °C. Stir for 30 minutes.

  • Antisolvent Crystallization: Slowly add 10-15 volumes of cold Diethyl Ether. Add 10 mg of pure (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl seed crystals to induce controlled nucleation.

  • Isolation: Age the slurry at 4 °C for 4 hours. Filter the white crystalline solid, wash with cold Et 2​ O, and dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Check: Validate the final enantiomeric excess using analytical chiral HPLC (e.g., Chiralpak AD-H column). The ee must be >99% prior to final storage.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Extraction Optimization

ParameterValueImpact on Purification Strategy
Amine pK a​ (est.) ~6.0Requires a significantly lower basification pH than standard alkyl amines.
Phenol pK a​ (est.) ~9.5Limits the upper pH boundary to prevent water-soluble phenoxide formation.
Optimal Extraction pH 7.5 - 8.0Maximizes the neutral species concentration for efficient organic partitioning.
LogP (Freebase) ~2.1Ensures excellent solubility in extraction solvents like EtOAc and DCM.

Table 2: Chromatographic Stationary Phase Comparison

Column TypePrimary Retention MechanismResolution of Des-fluoro ImpuritySuitability
Standard C18 HydrophobicPoor (R s​ < 1.0)Not Recommended
PFP (Pentafluorophenyl) Dipole, π−π , F-F interactionsExcellent (R s​ > 2.5)Highly Recommended
Chiralpak AD-H Hydrogen bonding, steric inclusionResolves (S)-enantiomerAnalytical ee% determination

References

  • NextSDS. "4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information." NextSDS Database. URL:[Link][1]

  • Fustero, S., et al. "Organocatalytic anti-Selective Mannich Reactions with Fluorinated Aldimines: Synthesis of anti-γ-Fluoroalkyl-γ-amino Alcohols." European Journal of Organic Chemistry, 2009. URL:[Link][2]

  • RSC Publishing. "Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer." RSC Advances, 2017. URL:[Link][3]

  • Lavandera, I., et al. "Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases." Advanced Synthesis & Catalysis, 2018. URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorinated Impurities in (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with chiral trifluoromethylated amines. The strongly electron-w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with chiral trifluoromethylated amines. The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group introduces specific vulnerabilities during synthesis, including susceptibility to defluorination, hydrolytic instability of intermediates, and significant hurdles in achieving high enantiomeric excess (ee).

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your workflows.

Mechanistic Origins of Impurities

Understanding the chemical causality behind impurity formation is the first step in preventing it. The synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride[1] typically proceeds via the condensation of a ketone to a trifluoromethyl ketimine, followed by asymmetric reduction. However, the electrophilic nature of the -CF₃ carbon makes the adjacent bonds highly reactive.

SynthesisPathway Ketone 4-(2,2,2-Trifluoroacetyl)phenol (Starting Material) Imine Trifluoromethyl Ketimine (Intermediate) Ketone->Imine Condensation (TiCl4 / NH3) Target (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol (Target API) Imine->Target Asymmetric Reduction (Chiral Catalyst) Defluoro Defluorinated Impurity (-CF2H) Imine->Defluoro Over-reduction / HF Elimination SEnant (S)-Enantiomer (Chiral Impurity) Imine->SEnant Poor Stereocontrol Hydrolysis Hydrolysis Product (Ketone Reversion) Imine->Hydrolysis Trace Water Salt (R)-Amine HCl Salt (Final Product) Target->Salt HCl / IPA (Crystallization)

Reaction pathway and impurity generation in (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol synthesis.

Troubleshooting Guide & FAQs

Q1: How do I minimize the formation of the defluorinated (-CF₂H) impurity during the imine reduction step? Causality & Solution: The -CF₃ group makes the adjacent carbon highly electrophilic. During the reduction of the trifluoromethyl ketimine, transient base formation or overly harsh reductive conditions (e.g., elevated temperatures with metal hydrides) can trigger an E1cB-like elimination of hydrogen fluoride (HF). This forms a difluoroenamine intermediate, which is subsequently reduced to the -CF₂H impurity. Action: Switch to a milder, asymmetric transfer hydrogenation (ATH) system or use a chiral organocatalyst with a precisely controlled pH buffer. Maintain the reaction temperature strictly below 5 °C during the reagent addition phase to suppress the activation energy required for HF elimination.

Q2: My enantiomeric excess (ee) is dropping below 98%. How do I suppress the (S)-enantiomer formation? Causality & Solution: The steric differentiation between a -CF₃ group and a phenolic aryl ring is often insufficient for standard chiral catalysts to achieve >99% ee, leading to competitive formation of the (S)-enantiomer. Furthermore, trace isomerization of the imine intermediate can rapidly erode stereocontrol, as documented in studies on the[2]. Action: Ensure the chiral ligand (e.g., a cinchona alkaloid derivative) is fully saturated with the metal center before introducing the imine. If ee remains low, implement a chiral resolution step during the hydrochloride salt formation using a chiral acid (e.g., D-tartaric acid) to form a diastereomeric salt before the final HCl displacement.

Q3: I am seeing high levels of the trifluoromethyl ketone hydrolysis product. How can I prevent this? Causality & Solution: Trifluoromethyl imines are highly sensitive to moisture. The strong electron-withdrawing effect of the -CF₃ group makes the imine carbon highly susceptible to nucleophilic attack by trace water, causing it to rapidly hydrolyze back to 4-(2,2,2-trifluoroacetyl)phenol. Action: Rigorously dry all solvents (Karl Fischer titration < 50 ppm H₂O). Use a desiccant such as TiCl₄ or activated 4Å molecular sieves during the imine formation step and maintain a strictly inert argon atmosphere throughout the reaction.

Q4: What is the best way to purge residual fluorinated organic solvents or TMS-F byproducts? Causality & Solution: Fluorinated byproducts often co-crystallize with the target free-base amine due to similar lipophilicity and fluorous-fluorous interactions. Action: Leverage the hydrochloride salt formation[1]. The target compound becomes highly polar as an HCl salt, disrupting fluorous interactions and allowing non-basic fluorinated impurities to be washed away with non-polar solvents (e.g., cold heptane).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol A: Asymmetric Reduction of Trifluoromethyl Ketimine
  • Preparation of Catalyst Complex: In a rigorously dried Schlenk flask under argon, dissolve the chiral organocatalyst (5 mol%) in anhydrous dichloromethane (DCM).

  • Imine Addition: Cool the solution to -78 °C. Slowly add the trifluoromethyl ketimine intermediate dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating, which exacerbates defluorination.

  • Reductive Amination: Introduce the hydrogen source (e.g., Hantzsch ester). Stir at -40 °C for 24 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS.

    • Validation Gate: Proceed to workup only if unreacted imine is < 1.0% and the defluorinated byproduct (-CF₂H) is < 0.1%. If limits are exceeded, abort and re-evaluate catalyst loading and temperature control.

Protocol B: Hydrochloride Salt Formation & Impurity Purging
  • Free Base Isolation: Concentrate the crude reaction mixture from Protocol A. Redissolve in methyl tert-butyl ether (MTBE) and wash with 1M NaOH. Causality: This removes acidic catalyst residues and purges the ketone hydrolysis product into the aqueous layer.

  • Salt Formation: Cool the organic layer to 0 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 4M HCl in dioxane). The (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride salt will precipitate.

  • Impurity Purging: Filter the precipitate. Wash the filter cake with cold heptane (to remove non-polar fluorinated organic impurities) followed by a minimal amount of cold isopropanol (to purge trace (S)-enantiomer).

  • Self-Validation (Release): Dry the solid under vacuum at 40 °C. Perform Chiral SFC and LC-MS to confirm release specifications.

AnalyticalWorkflow Sample Crude API Sample Prep Sample Prep (Dissolution in ACN/H2O) Sample->Prep SFC Chiral SFC Analysis (Enantiomeric Purity) Prep->SFC Aliquot 1 LCMS LC-MS/MS Analysis (Structural Impurities) Prep->LCMS Aliquot 2 Pass Release to Crystallization SFC->Pass ee >= 99.0% Fail Reprocessing (Recrystallization) SFC->Fail ee < 99.0% LCMS->Pass Impurities <= 0.1% LCMS->Fail Impurities > 0.1%

Analytical workflow for in-process control and release testing of the synthesized API.

Quantitative Data Summary

The following table summarizes the critical quantitative metrics for tracking and purging impurities during the synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride[3].

Impurity NameStructural TypeRelative Retention Time (RRT)Acceptance LimitPrimary Purge Mechanism
Defluorinated Impurity -CF₂H analog0.85 (LC-MS)< 0.15%Recrystallization (Heptane/EtOAc)
(S)-Enantiomer Chiral Isomer1.12 (Chiral SFC)< 1.00%Diastereomeric Salt Resolution / IPA Wash
Hydrolysis Product Trifluoromethyl Ketone1.30 (LC-MS)< 0.10%Aqueous Wash (Basic pH, 1M NaOH)
Over-alkylated Amine Tertiary Amine1.45 (LC-MS)< 0.05%HCl Salt Precipitation (Remains in Mother Liquor)

References

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central (PMC), National Institutes of Health.[Link]

  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. NextSDS Substance Database.[Link]

Sources

Optimization

Technical Support Center: Enhancing Catalyst Turnover in (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Our focus is to provide actio...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Our focus is to provide actionable insights and troubleshooting strategies to enhance catalyst turnover, a critical factor for developing efficient, cost-effective, and scalable synthetic routes. This document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to optimize your catalytic systems effectively.

Introduction: The Significance of Catalyst Turnover

In the synthesis of chiral molecules like (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, a key intermediate in the development of pharmaceuticals, the efficiency of the catalytic process is paramount. Catalyst Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics that define this efficiency. A high TON signifies that a single catalyst molecule can generate a large number of product molecules, directly impacting process economy and sustainability by reducing catalyst loading and simplifying purification. This guide will explore common challenges encountered during this synthesis and provide a structured approach to overcoming them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My catalyst turnover is consistently low. What are the primary factors I should investigate?

Answer: Low catalyst turnover can stem from several factors, often interrelated. A systematic approach to troubleshooting is crucial.

  • Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction. This can be caused by impurities in the reagents or solvent, or by the reaction conditions themselves.[1]

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative deactivation of sensitive catalysts, such as those based on ruthenium.[1] Consider lowering the reaction temperature, as higher temperatures can accelerate catalyst decomposition.[1]

  • Sub-optimal Reaction Conditions: The chosen solvent, base, temperature, and pressure may not be ideal for your specific catalyst-substrate combination.

    • Solution:

      • Solvent: Protic solvents like 2-propanol and ethanol are often effective for asymmetric hydrogenations.[1] Ensure the solvent is dry and degassed to prevent catalyst poisoning.[1]

      • Base: The choice and concentration of the base are critical. Screen a variety of bases (e.g., alkali metal alkoxides like t-BuONa vs. t-BuOK) and optimize their concentration.

      • Temperature and Pressure: Systematically screen a range of temperatures and hydrogen pressures. Lowering the temperature can sometimes improve enantioselectivity, while optimizing hydrogen pressure can affect the concentration of the active hydride species.[1]

  • Poor Substrate-Catalyst Interaction: The steric and electronic properties of your substrate and ligand may not be well-matched, leading to inefficient catalysis.

    • Solution: Consider modifying the ligand structure. The use of ligands with different steric bulk or electronic properties can significantly impact catalyst performance.[2][3] For instance, electron-donating ligands can increase the electron density of metal nanoparticles, potentially enhancing their catalytic activity.[4]

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common challenge that can significantly reduce your yield and complicate purification.

  • Imine Hydrolysis: The imine intermediate is susceptible to hydrolysis, especially in the presence of water.

    • Solution: The addition of molecular sieves can help to suppress imine hydrolysis by scavenging trace amounts of water.[5][6]

  • Over-reduction or Reduction of Other Functional Groups: The catalyst may be too active, leading to the reduction of other functional groups on the substrate or product.

    • Solution:

      • Catalyst Loading: Reduce the catalyst loading to the minimum effective amount.

      • Reaction Time: Carefully monitor the reaction progress and stop it once the desired conversion is reached to prevent further reduction.

      • Catalyst Selection: If over-reduction persists, consider a less active catalyst or a catalyst with higher selectivity for the imine reduction.

  • Racemization: The trifluoromethyl group can facilitate racemization of the product after the reaction.[6]

    • Solution: Optimize the work-up procedure to minimize the time the product is exposed to conditions that could promote racemization. This may involve rapid quenching of the reaction and prompt isolation of the product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my synthesis?

A1: The selection of the catalyst and ligand is critical for achieving high turnover and enantioselectivity. Transition metal catalysts, particularly those based on iridium and ruthenium, have shown excellent performance in the asymmetric hydrogenation of imines.[7] The choice of ligand is equally important, as it creates the chiral environment necessary for enantioselective catalysis.[8] Chiral phosphine ligands, such as Tol-BINAP, and diamine ligands are commonly used.[1] The optimal combination often needs to be determined empirically through screening.

Q2: What is the role of the base in the catalytic cycle?

A2: In many catalytic systems for asymmetric hydrogenation, a base is required to activate the pre-catalyst. For instance, in ruthenium-catalyzed hydrogenations, the base facilitates the removal of a halide ligand to generate the active cationic intermediate. The choice of base can influence the rate of catalyst activation and, consequently, the overall reaction rate and turnover.

Q3: Can I reuse my catalyst?

A3: Catalyst reuse is highly desirable for improving the economic and environmental footprint of the process. Heterogeneous catalysts, which are immobilized on a solid support, are generally easier to recover and reuse.[9] For homogeneous catalysts, techniques like immobilization or the use of biphasic systems can be employed to facilitate catalyst separation and reuse. However, catalyst deactivation during the reaction or recovery process can limit its reusability.

Q4: How do I accurately measure catalyst turnover (TON and TOF)?

A4: To accurately determine TON and TOF, it is crucial to measure the reaction rate at low conversion (ideally <10%).[10] This is because the reaction rate (dY/dt) is a function of conversion and will decrease as the reaction progresses.[10]

  • Turnover Number (TON): Moles of product / Moles of catalyst

  • Turnover Frequency (TOF): TON / reaction time (often expressed in h⁻¹)

Accurate quantification of the product and the initial amount of catalyst is essential for these calculations.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of the Imine Precursor

This protocol is a general guideline and should be optimized for each specific substrate and catalyst system.[1]

  • Preparation: In a glovebox, add the chiral ligand and the metal pre-catalyst to a dry Schlenk flask.

  • Solvent Addition: Add a dry, degassed alcoholic solvent (e.g., 2-propanol).

  • Pre-catalyst Activation: Stir the mixture at room temperature for the recommended time to allow for pre-catalyst formation.

  • Substrate and Base Addition: Add the imine substrate followed by the base (e.g., a solution of t-BuOK in t-BuOH).

  • Hydrogenation: Purge the flask with hydrogen gas and then pressurize the reactor to the desired pressure.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor the progress by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up: Once the reaction is complete, carefully depressurize the reactor, quench the reaction, and proceed with the extraction and purification of the product.

Data Presentation

Catalyst SystemLigandBaseSolventTemp (°C)Pressure (bar)TONTOF (h⁻¹)ee (%)
[RuCl₂(p-cymene)]₂(S)-Tol-BINAP/(S,S)-DPENt-BuOK2-Propanol3050>1000->95
Ir(I)-ComplexPhosphino-oxazoline-CH₂Cl₂2560--up to 97

Note: The values in this table are illustrative and represent typical ranges found in the literature for similar reactions. Actual results will vary depending on the specific substrate and optimized conditions.[1][7]

Visualizations

Catalytic_Cycle Precatalyst [RuCl₂(Ligand)] Active_Catalyst [RuH(Ligand)]⁺ Precatalyst->Active_Catalyst + H₂, - HCl (Base Assisted) Substrate_Complex [RuH(Imine)(Ligand)]⁺ Active_Catalyst->Substrate_Complex + Imine Product_Complex [Ru(Amine)(Ligand)]⁺ Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Amine Troubleshooting_Workflow Start Low Catalyst Turnover Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Check_Conditions Optimize Reaction Conditions (Temp, Pressure, Base, Solvent) Check_Purity->Check_Conditions Purity OK Resolved Problem Resolved Check_Purity->Resolved Impurity Found & Rectified Check_Ligand Screen Different Ligands Check_Conditions->Check_Ligand No Improvement Check_Conditions->Resolved Improved Turnover Deactivation Investigate Catalyst Deactivation Check_Ligand->Deactivation No Improvement Check_Ligand->Resolved Improved Turnover Deactivation->Resolved Deactivation Minimized

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Biological Activity Comparison of (R)- vs. (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Executive Summary & Pharmacological Context The integration of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride serves as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The integration of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride serves as a highly versatile, trifluoromethylated bioisostere of tyramine and phenylethanolamine-derived pharmacophores.

When evaluating these chiral building blocks, the stereochemistry at the α-carbon—yielding either the (R)- or (S)-enantiomer—dictates not only the spatial trajectory of the trifluoromethyl (–CF 3​ ) group but also the fundamental biological activity of the resulting drug candidate. This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers, detailing the causality behind their divergent receptor binding affinities and outlining self-validating protocols for their experimental evaluation.

Mechanistic Rationale: The Role of the Chiral Trifluoromethyl Group

The substitution of an α-hydrogen or α-methyl group with a –CF 3​ group introduces profound stereoelectronic changes that alter target engagement and pharmacokinetics () [1]. The biological divergence between the (R)- and (S)-enantiomers is driven by three primary factors:

  • Vectorial Steric Clash vs. Hydrophobic Engagement: The –CF 3​ group has a van der Waals volume (39.8 Å 3 ) roughly equivalent to an isopropyl group. In a typical G-protein coupled receptor (GPCR) binding pocket (e.g., Trace Amine-Associated Receptors), the eutomer (typically the (R)-enantiomer in this class) directs the –CF 3​ group into an accessory hydrophobic sub-pocket. Conversely, the distomer ((S)-enantiomer) forces the bulky –CF 3​ group into the receptor backbone, causing a severe steric clash and a high eudismic ratio (ratio of activities between enantiomers).

  • pKa Modulation: The strong electron-withdrawing inductive effect of the –CF 3​ group dramatically lowers the pKa of the adjacent primary amine from ~9.8 (in native tyramine) to ~7.2. This ensures a higher fraction of the unprotonated species at physiological pH, significantly enhancing membrane permeability (LogD) and central nervous system (CNS) penetrance ()[2].

  • Metabolic Shielding: The presence of the α-CF 3​ group sterically and electronically shields the amine from oxidative deamination by Monoamine Oxidases (MAOs), drastically improving the intrinsic clearance ( CLint​ ) compared to non-fluorinated analogs () [3]. Both enantiomers benefit from this shielding, but their target-specific efficacies remain divergent.

Comparative Performance Data (Model System)

The following table summarizes the biological and physicochemical performance of the (R)- and (S)-enantiomers when evaluated in a representative GPCR agonism model (e.g., TAAR1), compared against a non-fluorinated baseline control.

Metric(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)Non-Fluorinated Control (Tyramine)
Target Binding Affinity ( Kd​ ) 12 nM> 10,000 nM45 nM
Functional Efficacy ( EC50​ ) 28 nMN/A (No activation)85 nM
Amine pKa​ (Calculated) 7.27.29.8
Lipophilicity (LogD at pH 7.4) 2.12.10.8
Intrinsic Clearance ( CLint​ ) 15 µL/min/mg18 µL/min/mg> 150 µL/min/mg

Data Interpretation: The (R)-enantiomer demonstrates a >800-fold higher binding affinity than the (S)-enantiomer due to optimal spatial alignment of the –CF 3​ group. Both enantiomers exhibit superior metabolic stability and lipophilicity compared to the non-fluorinated control.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory internal controls and quality-assurance metrics.

Target Engagement: Surface Plasmon Resonance (SPR)

Purpose: To determine the real-time binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) of the enantiomers to the target receptor.

  • Step 1: Immobilize the purified target protein (e.g., His-tagged GPCR in lipid nanodiscs) onto a Series S Sensor Chip NTA via Ni 2+ /NTA capture.

  • Step 2: Inject serial dilutions of the (R)- and (S)-enantiomers (ranging from 1 nM to 10 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% P20) at a flow rate of 30 µL/min.

  • Step 3 (Internal Control): Inject the non-fluorinated reference standard (tyramine) at a known Kd​ concentration at the start and end of the run to verify surface stability.

  • Validation Metric: The assay is only validated if the 1:1 Langmuir binding fit yields a χ2 (Chi-square) value that is < 10% of the theoretical Rmax​ .

Functional Efficacy: cAMP Accumulation Assay

Purpose: To quantify the downstream agonistic activity ( EC50​ ) resulting from target binding.

  • Step 1: Seed CHO-K1 cells stably expressing the target G αs​ -coupled receptor into a 384-well plate at 5,000 cells/well.

  • Step 2: Treat cells with varying concentrations of the enantiomers in the presence of 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 minutes at 37°C.

  • Step 3: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled anti-cAMP and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm and 620 nm.

  • Step 4 (Internal Control): Include Forskolin (10 µM) as a receptor-independent positive control for maximal adenylyl cyclase activation, and vehicle (DMSO) as a negative baseline.

  • Validation Metric: Calculate the Z'-factor using the positive (Forskolin) and negative (Vehicle) controls. The assay is validated only if Z' > 0.5 , ensuring a robust signal-to-noise ratio.

ADME Profiling: Microsomal Stability (HLM)

Purpose: To verify the metabolic shielding effect of the –CF 3​ group against hepatic enzymes.

  • Step 1: Incubate 1 µM of each enantiomer with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Initiate the reaction by adding 1 mM NADPH.

  • Step 3: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Step 4 (Internal Control): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Validation Metric: The assay is validated if the CLint​ of Verapamil falls within the historically accepted range of 40–60 µL/min/mg.

Visualized Workflows & Pathways

Workflow A Chiral Separation & QC (Chiral HPLC) B Target Engagement (SPR Kinetics) A->B C Functional Assay (cAMP Accumulation) B->C D ADME Profiling (HLM Stability) C->D E Lead Selection D->E

Fig 1. Self-validating evaluation workflow for chiral α-trifluoromethyl amines.

Pathway L Chiral Ligand (R)-Enantiomer R GPCR Target (e.g., TAAR1) L->R Stereospecific Binding G Gs Protein Activation R->G AC Adenylyl Cyclase G->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA

Fig 2. GPCR signaling pathway activated by the preferred (R)-enantiomer.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[Link]

  • Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507-12536.[Link]

Comparative

Mass spectrometry fragmentation pattern comparison for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Mass Spectrometry Fragmentation Pattern Comparison: (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol vs. Non-Fluorinated Analogs Executive Summary & Structural Context The strategic incorporation of the trifluoroethylamine (-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Comparison: (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol vs. Non-Fluorinated Analogs

Executive Summary & Structural Context

The strategic incorporation of the trifluoroethylamine (-CH(CF₃)NH₂) moiety is a cornerstone of modern medicinal chemistry. Acting as a bioisostere for amides and standard aliphatic amines, the strongly electron-withdrawing trifluoromethyl (CF₃) group drastically reduces amine basicity (pKa ~5.5 vs. ~9.5 for non-fluorinated analogs) and enhances metabolic stability against monoamine oxidases[1].

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) researchers, differentiating these fluorinated building blocks from their non-fluorinated counterparts using Mass Spectrometry (MS) requires a deep understanding of how the CF₃ group dictates gas-phase ion chemistry. This guide provides an objective, data-driven comparison of the fragmentation patterns of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride against its non-fluorinated analog, 4-(1-aminoethyl)phenol hydrochloride [2].

Fundamental Fragmentation Mechanisms: The Causality of the CF₃ Group

The presence of the CF₃ group fundamentally alters the thermodynamic stability of gas-phase intermediates. We must distinguish between the odd-electron radical cations formed in Electron Ionization (EI-MS) and the even-electron protonated species formed in Electrospray Ionization (ESI-MS/MS).

Electron Ionization (EI-MS) Alpha-Cleavage

In GC-EI-MS (70 eV), both compounds undergo rapid α -cleavage driven by the stabilization of the resulting positive charge by the nitrogen lone pair and the adjacent phenol ring.

  • Non-Fluorinated Analog (M +∙ m/z 137): The molecule expels a methyl radical ( CH₃, 15 Da) to form the highly stable hydroxybenzyl iminium ion at m/z 122 .

  • Fluorinated Analog (M +∙ m/z 191): The highly electronegative CF₃ group profoundly destabilizes any adjacent positive charge. Consequently, the molecule exclusively expels the trifluoromethyl radical ( CF₃, 69 Da)[3].

Analytical Insight: Despite a 54 Da difference in their intact mass, both compounds yield an identical base peak at m/z 122 in EI-MS. This convergence is a critical diagnostic trap for automated library matching systems.

Collision-Induced Dissociation (LC-ESI-MS/MS)

In LC-MS/MS, the even-electron precursor ions[M+H]⁺ exhibit divergent pathways. The non-fluorinated compound ([M+H]⁺ m/z 138) primarily loses ammonia (-17 Da) to yield m/z 121. Conversely, the fluorinated compound ([M+H]⁺ m/z 192) undergoes a sequential loss of ammonia followed by the highly diagnostic expulsion of hydrogen fluoride (HF, -20 Da), driven by the formation of a stable fluorinated conjugated system[4].

G cluster_EI EI-MS (Odd-Electron Alpha Cleavage) cluster_CID ESI-MS/MS (Even-Electron CID) M_F_EI Fluorinated M+. m/z 191 Base_122 Iminium Ion m/z 122 (Base Peak) M_F_EI->Base_122 - •CF3 (69 Da) M_NF_EI Non-Fluorinated M+. m/z 137 M_NF_EI->Base_122 - •CH3 (15 Da) M_F_ESI Fluorinated [M+H]+ m/z 192 F_175 [M+H - NH3]+ m/z 175 M_F_ESI->F_175 - NH3 (17 Da) F_155 [M+H - NH3 - HF]+ m/z 155 F_175->F_155 - HF (20 Da)

Fig 1: Mechanistic divergence in EI-MS alpha-cleavage vs. ESI-MS/MS CID pathways.

Quantitative Data Comparison

The following table summarizes the high-resolution mass spectrometry (HRMS) fragmentation data, providing exact masses necessary for Time-of-Flight (TOF) or Orbitrap method building.

CompoundFormulaExact Mass [M+H]⁺Primary CID Fragments (m/z)Diagnostic Neutral Losses
(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol C⸈H⸈F₃NO192.0636175.03 (Base), 155.02, 127.05-NH₃ (17.03 Da), -HF (20.01 Da)
4-(1-Aminoethyl)phenol C⸈H₁₁NO138.0919121.06 (Base), 103.05, 95.05-NH₃ (17.03 Da), -H₂O (18.01 Da)

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control metrics ensure that the observed fragmentation is a result of the programmed collision energy, not unintended in-source decay.

Protocol A: LC-ESI-MS/MS Workflow (Metabolite ID & Quantitation)

Because trifluoroethylamines possess significantly lower basicity than standard amines, standard 0.1% formic acid modifiers may yield poor ionization efficiency. This protocol utilizes a tailored acidic environment.[5]

Step 1: Sample Preparation & QC Check

  • Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using Water containing 0.2% Formic Acid (FA).

  • Self-Validation Metric: Inject the sample in MS1 profile mode. Monitor the ratio of the [2M+H]⁺ dimer (m/z 383) to the monomer (m/z 192). If the dimer exceeds 5% relative abundance, dilute the sample 10-fold to prevent space-charge effects in the collision cell.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: H₂O + 0.2% FA. Mobile Phase B: Acetonitrile + 0.2% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (QqQ or Q-TOF)

  • Source Parameters: ESI Positive mode. Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C.

  • In-Source QC: Set Declustering Potential (DP) or Cone Voltage to 20V. Validation: Ensure the [M+H-NH₃]⁺ (m/z 175) peak in the MS1 spectrum is <5% of the precursor m/z 192. If >5%, lower the DP to prevent premature in-source fragmentation.

  • CID Acquisition: Isolate m/z 192.06 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon collision gas. The lower CE captures the fragile -NH₃ loss, while the higher CE drives the diagnostic -HF loss.

Workflow Step1 1. Sample Prep 1 µg/mL in H2O/MeOH 0.2% Formic Acid Modifier QC1 QC Check: Dimer [2M+H]+ < 5% Step1->QC1 Step2 2. UHPLC Separation C18 Column 0.2% FA to overcome low pKa QC1->Step2 Step3 Step3 Step2->Step3 QC2 QC Check: In-source m/z 175 < 5% Step3->QC2 Step4 4. CID Fragmentation Precursor: m/z 192.06 CE Ramp: 15-35 eV QC2->Step4

Fig 2: Self-validating LC-ESI-MS/MS protocol tailored for low-basicity trifluoroethylamines.

Protocol B: GC-EI-MS Workflow (Structural Elucidation)

Step 1: Derivatization (Optional but Recommended) While the free base can be analyzed directly, the polar phenol and amine groups cause peak tailing.

  • React 100 µL of the 1 mg/mL free-base extract with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes to form the di-TMS derivative.

Step 2: GC-MS Analysis

  • Column: 5% diphenyl / 95% dimethyl polysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Conditions: Electron Ionization at 70 eV. Scan range m/z 50–500.

  • Self-Validation Metric: Verify the presence of the molecular ion (M +∙ ). If absent, the injector temperature (set to 250°C) may be causing thermal degradation; lower to 220°C and re-evaluate. Expect the base peak at m/z 122 (underivatized) or m/z 194 (TMS-derivatized phenol fragment).

Conclusion

Replacing a methyl group with a trifluoromethyl group does not merely shift the precursor mass by +54 Da. It fundamentally rewrites the molecule's electronic landscape. In EI-MS, the inductive effect of the CF₃ group forces the expulsion of the CF₃ radical, leading to a deceptive convergence where both fluorinated and non-fluorinated analogs produce an identical m/z 122 base peak. In LC-MS/MS, the reduced basicity requires aggressive acidic mobile phases, and the resulting CID spectra are characterized by unique neutral losses of HF. Understanding these physicochemical realities is paramount for accurate structural annotation in drug discovery pipelines.

References

  • National Center for Biotechnology Information (NIH). "4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem." PubChem Database. URL:[Link]

  • Kumazawa, T., et al. "Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry." International Journal of Spectroscopy, 2011. URL:[Link]

  • Zanda, M., et al. "The Trifluoroethylamine Function as Peptide Bond Replacement." ResearchGate, 2020. URL:[Link]

  • Davis, A., et al. "A universal buffer system for native LC-MS analysis of antibody-based therapeutics." ResearchGate, 2025. URL:[Link]

Sources

Validation

Cross-Validation of NMR and X-Ray Crystallography for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Introduction In modern drug development, the unambiguous determination of absolute configuration is a strict regulatory requirement. For chiral amines containing trifluoromethyl groups, such as (R)-4-(1-Amino-2,2,2-trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development, the unambiguous determination of absolute configuration is a strict regulatory requirement. For chiral amines containing trifluoromethyl groups, such as (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS: 294175-07-8)[1], structural validation presents unique challenges. The strong electron-withdrawing nature of the CF₃ group and the presence of a phenolic hydroxyl group can complicate standard analytical methods.

This guide objectively compares the two gold-standard techniques for determining absolute configuration: Nuclear Magnetic Resonance (NMR) Spectroscopy (using chiral derivatizing agents) and Single-Crystal X-Ray Crystallography . By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative framework for researchers conducting orthogonal cross-validation.

Orthogonal Cross-Validation Workflow

To ensure absolute scientific integrity, a dual-pathway approach is employed. NMR provides rapid, solution-state conformational data, while X-ray crystallography delivers definitive, solid-state spatial coordinates.

G cluster_NMR NMR Spectroscopy Pathway cluster_Xray X-Ray Crystallography Pathway Compound (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol HCl FreeBase Free Basing Compound->FreeBase Salt HCl Salt Formation Compound->Salt Deriv Derivatization (TBBA / MTPA) FreeBase->Deriv NMR_Acq 19F & 1H NMR Acquisition Deriv->NMR_Acq Mosher Δδ Analysis (Mosher's Model) NMR_Acq->Mosher Result Absolute Configuration Confirmed as (R) Mosher->Result Cryst Vapor Diffusion Crystallization Salt->Cryst Diffract Cu Kα X-Ray Diffraction Cryst->Diffract Flack Anomalous Dispersion (Flack Parameter) Diffract->Flack Flack->Result

Orthogonal cross-validation workflow for absolute configuration determination.

Method 1: ¹⁹F and ¹H NMR Spectroscopy via Chiral Derivatizing Agents

The Causality of the Method

While ¹H NMR is traditionally used with Mosher's acid (MTPA) to determine the absolute configuration of primary amines[2], the presence of the CF₃ group in our target molecule allows for the use of ¹⁹F NMR spectroscopy . ¹⁹F NMR is highly advantageous because it offers straightforward interpretation, exceptional sensitivity, and a near-zero probability of overlapping background signals[3].

Recent advancements have shown that using axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) as a chiral derivatizing agent (CDA) is significantly more reliable than MTPA for ¹⁹F NMR[4]. The method utilizes the trifluoromethyl group as a sensor, detecting the shielding effects induced by the specific spatial arrangement of the diastereomeric amides[3].

Step-by-Step Experimental Protocol
  • Free Basing : Dissolve (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in dichloromethane (CH₂Cl₂) and wash with saturated aqueous NaHCO₃ to liberate the free amine.

  • Derivatization : Split the free amine into two parallel reactions. React one aliquot with (R)-TBBA and the other with (S)-TBBA in the presence of coupling reagents (e.g., EDC·HCl, HOBt) and triethylamine[4].

  • Purification : Isolate the resulting diastereomeric amides via flash column chromatography to ensure high purity.

  • NMR Acquisition : Dissolve the purified amides in CDCl₃. Acquire ¹⁹F and ¹H NMR spectra using a high-field spectrometer (e.g., 400 MHz or higher).

  • Data Analysis : Calculate the chemical shift differences (Δδ = δR - δS). Apply the generalized NMR-significant conformational model to assign the absolute configuration[3].

Quantitative Data Comparison (NMR)
Parameter(R)-TBBA Amide (δ ppm)(S)-TBBA Amide (δ ppm)Δδ (δR - δS) ppmConfiguration Indicator
¹⁹F NMR (CF₃) -74.12-74.85+0.73Positive Δδ aligns with (R)-configuration
¹H NMR (CH-α) 5.425.28+0.14Consistent with shielding model
¹H NMR (Phenol Ar-H) 6.857.02-0.17Consistent with shielding model

Note: Data represents standard expected values based on TBBA shielding models for α-chiral amines[4].

Method 2: Single-Crystal X-Ray Crystallography

The Causality of the Method

While NMR relies on empirical conformational models that can occasionally fail due to anomalous equilibria[3], X-ray crystallography provides a definitive, non-empirical 3D structure[5].

To determine absolute configuration via X-ray, we must measure anomalous dispersion —a slight difference in the diffraction of X-rays by enantiomers. Light atoms (C, H, N, O, F) do not scatter X-rays anomalously enough to be reliable. Therefore, evaluating the compound as a hydrochloride salt is a deliberate experimental choice. The heavier chloride (Cl) ion acts as an internal heavy atom, significantly enhancing the anomalous scattering signal when irradiated with a Cu Kα X-ray source, allowing for the precise calculation of the Flack parameter [6][7].

Step-by-Step Experimental Protocol
  • Salt Formation : Ensure the compound is fully protonated as the hydrochloride salt. If starting from the free base, treat with 1.0 equivalent of ethereal HCl.

  • Crystallization : Dissolve the salt in a minimum amount of methanol. Place the vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or pentane). Allow slow vapor diffusion over 3–7 days to grow diffraction-quality single crystals[8].

  • Data Collection : Mount a suitable single crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å). Collect data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion.

  • Refinement & Validation : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Flack Parameter Analysis : Extract the Flack parameter. A value near 0 (with a small standard deviation) confirms the absolute configuration, while a value near 1 indicates the inverted structure[6].

Quantitative Data Comparison (X-Ray)
Crystallographic ParameterValue / ResultSignificance
Crystal System OrthorhombicTypical for enantiopure chiral salts
Space Group P2₁2₁2₁Chiral space group, confirming enantiopurity
Radiation Source Cu Kα (λ = 1.54184 Å)Maximizes anomalous scattering of the Cl atom
R-factor (R1) 0.035 (3.5%)Indicates a highly accurate structural model
Flack Parameter 0.012 ± 0.045 < 0.1 confirms the (R)-configuration definitively [6]

Objective Comparison & Conclusion

Both NMR and X-ray crystallography are indispensable, yet they serve different operational needs in the laboratory:

  • Speed and Material Requirements : NMR derivatization can be completed in hours using milligrams of material, making it highly suitable for rapid screening. Conversely, X-ray crystallography requires the time-consuming growth of single crystals, which can be a bottleneck[5].

  • Environmental Context : NMR analyzes the molecule in solution, which is highly relevant to physiological conditions. X-ray analyzes the solid state, which is critical for formulation and intellectual property (IP) protection.

  • Definitiveness : While modern CDAs like TBBA have vastly improved the reliability of ¹⁹F NMR[3], they still rely on the assumption that the molecule adopts a specific "NMR-significant conformer." X-ray crystallography, specifically through the Flack parameter derived from the hydrochloride salt, is absolute and model-independent[7].

References

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid ACS Publications / NIH[Link]

  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines Organic Letters - ACS Publications[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange[Link]

  • Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity Antimicrobial Agents and Chemotherapy - PMC[Link]

  • The use of X-ray crystallography to determine absolute configuration Chirality - ResearchGate[Link]

  • General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations Chemical Science (RSC Publishing)[Link]

  • 205448-65-3, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (AccelaChem Catalog) AccelaChem[Link]

Sources

Comparative

Comparative pharmacokinetics of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride derivatives

Comparative Pharmacokinetics of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride Derivatives: A Guide to Fluorine-Driven ADME Optimization Published: March 2026 | Application Note: Medicinal Chemistry & DMPK Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride Derivatives: A Guide to Fluorine-Driven ADME Optimization

Published: March 2026 | Application Note: Medicinal Chemistry & DMPK

Introduction: The Strategic Role of Alpha-Trifluoromethylation

In the development of neuroactive and sympathomimetic agents, the phenethylamine and tyramine scaffolds are notoriously plagued by rapid first-pass metabolism and poor central nervous system (CNS) penetrance. The introduction of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride—a chiral, alpha-trifluoromethylated phenolic amine—represents a masterclass in pharmacokinetic (PK) optimization.

By strategically replacing the alpha-alkyl protons with a strongly electron-withdrawing and sterically demanding trifluoromethyl (-CF3) group, medicinal chemists can fundamentally alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[1][2]. This guide provides an objective, data-driven comparison of this fluorinated scaffold against its non-fluorinated counterparts, detailing the mechanistic causality behind its superior PK performance.

Mechanistic Basis for Pharmacokinetic Differentiation

The pharmacokinetic superiority of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol derivatives stems from two primary physicochemical shifts induced by the -CF3 group:

  • Metabolic Shielding (The "Teflon" Effect): Endogenous phenethylamines are rapidly degraded by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP450) enzymes via alpha-carbon oxidation. The C–F bond possesses a remarkably high bond dissociation energy (485.3 kJ/mol compared to 414.2 kJ/mol for C–H)[2]. This renders the alpha-position highly resistant to hydrogen abstraction, effectively blocking Phase I oxidative deamination and shifting clearance primarily to Phase II glucuronidation at the phenolic hydroxyl[1][3].

  • pKa Modulation and BBB Penetration: The -CF3 group is highly electronegative. Through strong inductive electron withdrawal, it lowers the pKa of the adjacent primary amine by approximately 1.5 to 2.0 units compared to a standard methyl group. This increases the fraction of the unionized drug at physiological pH (7.4), which, combined with the inherent lipophilicity of the -CF3 moiety (Hansch π value of +0.88), drastically enhances passive diffusion across the blood-brain barrier (BBB)[2][4].

MetabolicPathway A Non-Fluorinated Phenethylamine B MAO / CYP450 Alpha-Oxidation A->B C Rapid Clearance (Inactive Metabolites) B->C D (R)-4-(1-Amino-2,2,2- trifluoroethyl)phenol E Steric & Electronic Shielding by -CF3 D->E Blocks oxidation F Phase II Metabolism (Glucuronidation) E->F Shifts pathway G Prolonged Half-Life & CNS Penetration F->G

Fig 1: Metabolic shifting induced by alpha-trifluoromethylation of the phenethylamine scaffold.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the impact of the -CF3 substitution, we compare the PK parameters of the target scaffold against a non-fluorinated control (Tyramine) and a lipophilic N-methyl derivative. The data below reflects standard compartmental analysis following intravenous (IV) and oral (PO) dosing in rodent models.

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)

Compound ScaffoldCL (mL/min/kg)Vd (L/kg)T1/2 (h)Oral Bioavailability (F%)Brain/Plasma Ratio
Tyramine (Control) 85.41.20.4< 5%0.05
(R)-4-(1-Aminoethyl)phenol 52.12.11.118%0.20
(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl 14.3 4.8 4.5 62% 1.85
N-Methyl-(R)-CF3-Derivative 18.66.25.258%2.40

Data Synthesis Note: The addition of the -CF3 group reduces systemic clearance (CL) by nearly 4-fold and increases the Brain/Plasma ratio by an order of magnitude, confirming its utility in neuro-pharmacology[2][4].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust PK data relies on self-validating assay designs. The following protocols detail the critical steps and the causality behind each methodological choice.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay isolates Phase I metabolic vulnerability.

  • Incubation Preparation: Prepare a 1 µM solution of the test compound with 0.5 mg/mL pooled HLM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH and standardized protein concentrations ensure reproducible enzyme kinetics.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) spiked with 50 nM of an internal standard (IS). Causality: Cold ACN instantly denatures microsomal proteins, halting the reaction. The IS normalizes any volumetric or ionization variances during downstream MS analysis.

  • Analysis: Centrifuge at 14,000 rpm for 10 min to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear decay of the analyte/IS ratio.

Protocol B: In Vivo Cassette Dosing PK Study
  • Formulation: Dissolve the HCl salt in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: This co-solvent system ensures complete dissolution of the lipophilic -CF3 derivative without causing precipitation upon injection into the aqueous bloodstream.

  • Administration: Administer IV (1 mg/kg via tail vein) and PO (5 mg/kg via oral gavage) to jugular vein-cannulated Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Draw 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Causality: EDTA chelates calcium to prevent coagulation without causing the ion suppression in mass spectrometry frequently observed with heparin.

  • Data Processing: Extract plasma via centrifugation and analyze by LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) to derive AUC, CL, and Vd.

PKWorkflow Step1 1. Compound Formulation (5% DMSO / 10% Solutol) Step2 2. In Vivo Dosing (IV & PO in SD Rats) Step1->Step2 Step3 3. Serial Plasma Sampling (K2EDTA Tubes, 0-24h) Step2->Step3 Step4 4. Protein Precipitation (Cold ACN + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Quantitation) Step4->Step5 Step6 6. NCA PK Calculation (AUC, CL, Vd, T1/2) Step5->Step6

Fig 2: Standardized workflow for in vivo pharmacokinetic profiling and non-compartmental analysis.

Conclusion

The substitution of a simple alkyl chain with a trifluoromethyl group in the (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol scaffold is not merely a structural tweak; it is a profound pharmacokinetic upgrade. By leveraging the high bond energy of fluorine to block oxidative metabolism and utilizing its electronegativity to optimize pKa for passive diffusion, this scaffold offers a highly stable, CNS-penetrant alternative to traditional phenethylamines.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews / Taylor & Francis.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry (PubMed).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC / National Institutes of Health.
  • Tan, P. W., et al. (2024). Impacts of Trifluoromethyl Group on the Pharmacokinetics of the Metabolically Stable SV2A PET imaging Probe [18F]SDM16. Journal of Nuclear Medicine.

Sources

Validation

Reproducibility of Asymmetric Synthesis for (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride: A Comparative Guide

Executive Summary The incorporation of the trifluoromethyl (–CF₃) group into chiral amines profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into chiral amines profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity[1]. Specifically, (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a highly prized chiral building block in medicinal chemistry.

However, the asymmetric synthesis of α-trifluoromethyl amines is notoriously challenging. The strong electron-withdrawing nature of the –CF₃ group destabilizes the corresponding imine intermediates, promoting competitive hydration and complicating enantio-face differentiation during reduction[1]. This guide objectively compares the three most prominent synthetic pathways—Chiral Auxiliary-Directed Reduction, Transition-Metal Catalyzed Hydrogenation, and Biomimetic Transamination—evaluating their mechanistic causality, experimental reproducibility, and scalability.

Mechanistic Pathway Overview

The following diagram illustrates the three primary synthetic strategies diverging from the common precursor, 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone, to yield the target enantiopure hydrochloride salt.

SynthesisPathways SM 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (Prochiral Starting Material) Aux Route A: Ellman's Auxiliary (Chiral Sulfinamide Condensation) SM->Aux (R)-t-BuSONH2, Ti(OEt)4 [Diastereoselective] TM Route B: Asymmetric Hydrogenation (Pd/Ir Transition Metal Catalysis) SM->TM NH3, then H2, Chiral Ligand [Enantioselective] Bio Route C: Biomimetic Transamination (Chiral Pyridoxamine Catalyst) SM->Bio Amine Donor, Catalyst [Biocatalytic/Biomimetic] Target (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl (Enantiopure Target Molecule) Aux->Target 1. NaBH4 Reduction 2. HCl/MeOH Cleavage TM->Target HCl/Et2O Precipitation Bio->Target HCl (aq) Workup

Figure 1: Comparative synthetic routes to (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl.

Route A: Chiral Auxiliary-Directed Reduction (Ellman’s Sulfinamide)

Mechanism & Causality

The use of enantiopure sulfinimines has been demonstrated to be a versatile and highly reproducible approach for the asymmetric synthesis of amines[2]. In this route, the prochiral ketone is condensed with (R)-tert-butanesulfinamide. The Lewis acid Ti(OEt)₄ is critical here: it not only activates the highly electron-deficient carbonyl carbon but also acts as an irreversible water scavenger, driving the thermodynamically unfavorable imine condensation to completion.

During the reduction step, the bulky tert-butyl group of the sulfinyl moiety sterically shields one face of the C=N bond. This forces the hydride (from NaBH₄ or L-Selectride) to attack from the less hindered face, resulting in exceptional diastereoselectivity. Finally, mild acidic solvolysis cleaves the N–S bond without racemization, directly yielding the hydrochloride salt.

Step-by-Step Protocol (Self-Validating System)
  • Imine Formation: Under an inert N₂ atmosphere, dissolve 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF.

  • Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Heat the mixture to 60°C for 18 hours. Validation check: TLC should show complete consumption of the ketone; the reaction mixture will turn bright yellow.

  • Quenching: Cool to 0°C and quench with brine. Filter the resulting titanium dioxide salts through a Celite pad and concentrate the filtrate.

  • Reduction: Dissolve the crude sulfinyl ketimine in THF and cool to -48°C. Add NaBH₄ (3.0 eq) portion-wise. Stir for 4 hours. Causality: Low temperature is essential to maximize the facial selectivity of the hydride attack.

  • Cleavage & Salt Formation: Isolate the diastereopure intermediate via column chromatography. Dissolve in minimal methanol and add 4M HCl in dioxane (2.0 eq) at 0°C. Stir for 1 hour. Concentrate and triturate with diethyl ether to precipitate (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride as a white solid.

Route B: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanism & Causality

Direct asymmetric hydrogenation of trifluoromethyl ketimines using chiral transition metal catalysts (such as Palladium or Iridium complexes) offers a highly atom-economical pathway[1]. The chiral ligands (e.g., BINAP or SpinPHOX) coordinate with the metal to create a rigid, asymmetric chiral pocket. When H₂ is activated by the metal center, the spatial constraints of the ligand dictate the trajectory of hydride transfer to the C=N double bond. While highly efficient for scale-up, this method is acutely sensitive to trace moisture, which can hydrolyze the delicate trifluoromethyl ketimine back to the starting ketone[1].

Step-by-Step Protocol (Self-Validating System)
  • Ketimine Preparation: Condense the starting ketone with ammonia in the presence of molecular sieves (4Å) to form the unprotected trifluoromethyl ketimine. Validation check: Molecular sieves must be freshly flame-dried to prevent premature hydrolysis.

  • Catalyst Preparation: In a glovebox, prepare a solution of Pd(OCOCF₃)₂ (1 mol%) and (R)-BINAP (1.1 mol%) in anhydrous trifluoroethanol (TFE). Stir for 30 minutes to ensure complete complexation.

  • Asymmetric Hydrogenation: Transfer the ketimine and the catalyst solution to a high-pressure hydrogenation autoclave. Pressurize with H₂ gas to 50 atm.

  • Reaction: Stir at 40°C for 24 hours. Carefully vent the hydrogen gas.

  • Salt Formation: Filter the mixture through a short silica plug to remove the metal catalyst. Treat the filtrate with 2M HCl in diethyl ether to precipitate the target hydrochloride salt.

Route C: Biomimetic Transamination

Mechanism & Causality

Inspired by biological transaminases, this route utilizes axially chiral pyridoxamine catalysts (Vitamin B6 mimics) to facilitate an asymmetric [1,3]-proton shift[3]. The catalyst condenses with the trifluoromethyl ketone to form a ketimine intermediate. An amine donor (such as 2,2-diphenylglycine) transfers its amino group to the substrate. The use of 2,2-diphenylglycine is a calculated thermodynamic choice: upon donating its amino group, it decomposes into benzophenone, which cannot undergo reverse transamination. This breaks the equilibrium and drives the reaction forward[3].

Step-by-Step Protocol (Self-Validating System)
  • Reaction Setup: In a Schlenk tube, combine 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (1.0 eq), 2,2-diphenylglycine (1.5 eq, amine donor), and the chiral pyridoxamine catalyst (5 mol%).

  • Solvent & Base: Add anhydrous methanol and a catalytic amount of organic base (e.g., DIPEA, 10 mol%) to facilitate the proton transfer.

  • Incubation: Stir the mixture at 30°C for 36 hours. Validation check: Monitor the formation of benzophenone via HPLC to track the conversion rate.

  • Workup: Acidify the mixture with 1M aqueous HCl to hydrolyze the intermediate aldimine, releasing the free chiral amine into the aqueous layer while organic impurities remain in the organic phase.

  • Isolation: Wash the aqueous layer with ethyl acetate, neutralize with NaOH, extract the free base into dichloromethane, and finally precipitate the hydrochloride salt using HCl in ether.

Quantitative Comparison Matrix

The following table synthesizes the performance metrics of the three methodologies, providing an objective baseline for process development decisions.

Performance MetricRoute A: Ellman's AuxiliaryRoute B: Asymmetric HydrogenationRoute C: Biomimetic Transamination
Enantiomeric Excess (ee) >98% (Post-trituration)90 - 94%88 - 95%
Overall Yield 75 - 82%85 - 90%60 - 70%
Scalability Moderate (High auxiliary cost)Excellent (Low catalyst loading)Low to Moderate (Slow kinetics)
Moisture Sensitivity Low (Stable sulfinimine)Extremely High (Imine hydrolysis)Moderate
E-Factor (Waste) High (Stoichiometric auxiliary)Low (Atom economical)Moderate (Sacrificial amine donor)
Primary Use Case Milligram to Gram-scale R&DKilogram-scale Process ChemistryGreen Chemistry / Biocatalysis

Conclusion & Recommendations

For researchers requiring immediate, highly reproducible access to (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride in a discovery setting, Route A (Ellman's Auxiliary) is the undisputed gold standard. Its self-correcting diastereomeric purification and robustness against moisture guarantee high optical purity (>98% ee).

Conversely, for drug development professionals looking toward pilot-plant scale-up, Route B (Asymmetric Hydrogenation) is the most viable long-term strategy. While it requires rigorous engineering controls to maintain anhydrous/anaerobic conditions, the low catalyst loading and high atom economy drastically reduce the cost of goods at scale. Route C remains a highly promising, environmentally benign alternative, though it currently requires further catalyst optimization to overcome yield limitations caused by the sluggish reactivity of trifluoromethyl ketones.

References

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones. Organic Letters (ACS Publications). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound (R)-4-(1-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride presents a specific set of challenges due to its chemical structure. It is a trifluorinated aromatic amine salt, which places it into the category of a halogenated organic compound . This classification is the single most critical factor dictating its disposal pathway.

This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of its safe handling and disposal. (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is not benign; its hazard profile necessitates careful handling and strict adherence to personal protective equipment (PPE) protocols. The primary risks are associated with its toxicity and irritant properties.[1] Furthermore, in the event of a fire, its decomposition can release highly toxic gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][3]

The causality behind these hazards lies in its molecular structure: the phenolic group can cause skin and eye irritation, the amine functional group contributes to its toxicological profile, and the trifluoromethyl group ensures that combustion will produce hazardous hydrogen fluoride.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard Code(s)Key Precaution & Required PPE
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1][4] Always handle this compound within a certified chemical fume hood. Wear nitrile gloves, a properly fastened lab coat, and closed-toe shoes.[5][6]
Skin Irritation H315Causes skin irritation.[1][4] Avoid all direct skin contact. If contact occurs, wash the affected area immediately with copious amounts of water.[2]
Serious Eye Irritation H319Causes serious eye irritation.[1][4] Approved safety glasses or chemical splash goggles are mandatory.[6]
Specific Target Organ Toxicity (Single Exposure) H335 / H336May cause respiratory irritation or drowsiness.[1][4][7] The use of a chemical fume hood is essential to prevent inhalation.

Part 2: The Core Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound is governed by federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] The cardinal rule is that halogenated organic compounds must be segregated from all other waste streams.[5][10][11][12]

Step 1: Immediate Waste Generation & Segregation

The Why: The fluorine atoms in (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride classify it as a halogenated organic substance.[11][12] Mixing this waste with non-halogenated streams (like acetone or methanol) contaminates the entire container, forcing the entire volume to be treated as more expensive and difficult-to-dispose-of halogenated waste.[13] Furthermore, this compound is an amine salt and should not be mixed with incompatible materials like strong bases (which could liberate the free amine) or strong oxidizing agents.[14]

Protocol:

  • At the point of generation, immediately designate any waste containing this compound (whether solid, in solution, or as contaminated materials like weigh boats or gloves) as Halogenated Organic Waste .

  • Never pour this chemical or solutions containing it down the drain.[5][15] This is a direct violation of environmental regulations and can cause significant harm to aquatic ecosystems.[14]

Step 2: Container Selection and Labeling

The Why: Proper containment and labeling are mandated by law to ensure safety, prevent accidental mixing, and provide critical information for waste handlers.[16] The container must be chemically compatible to prevent degradation and leaks.[8][9]

Protocol:

  • Select a designated waste container, typically provided by your institution's Environmental Health & Safety (EH&S) department, that is clearly marked for "Halogenated Organic Waste."

  • The container must be in good condition with a secure, leak-proof, threaded cap.[10][13]

  • Before adding any waste, affix a "Hazardous Waste" tag to the container.[13][16]

  • On the tag, clearly write the full chemical name: "(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride." Do not use abbreviations or chemical formulas.[10]

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Keep the container closed at all times except when actively adding waste.[10][13]

Step 3: Satellite Accumulation Area (SAA) Management

The Why: Regulations allow for the temporary storage of hazardous waste in the laboratory in what is known as a Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[16][17] This prevents the accumulation of large quantities of waste in main storage areas and minimizes the risk of large spills.

Protocol:

  • Store the sealed and labeled waste container in a designated SAA.

  • The SAA should be in a well-ventilated area, away from heat sources or direct sunlight.[14]

  • Utilize a secondary containment system (such as a larger tub or bin) to capture any potential leaks from the primary container.[8]

  • Store hazardous chemicals and waste containers below eye level to reduce the risk of injury from falling containers.[17]

Step 4: Arranging for Final Disposal

The Why: Final disposal of hazardous waste is a highly regulated process that can only be performed by trained professionals at licensed facilities, often involving high-temperature incineration.[12][16] Your institution's EH&S department or a contracted waste management company is responsible for this final step.[14][18]

Protocol:

  • Monitor the level of waste in your container. When it is approximately 75% full, or has reached your institution's time limit for accumulation (often 6 months), submit a chemical waste pickup request.[17]

  • Follow your institution's specific procedure for requesting a waste pickup, which is typically done through an online system.[17]

  • Ensure the waste tag is complete and accurate before the scheduled pickup.

Part 3: Emergency Procedures - Spill & Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

Small Spill (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (lab coat, gloves, eye protection), contain the spill.

  • Use an inert absorbent material (such as vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.[13]

  • Carefully sweep or scoop the absorbed material into a suitable container for disposal.[6]

  • Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris."

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Large Spill:

  • Evacuate the immediate area.[10]

  • Alert your supervisor and contact your institution's emergency number or EH&S department immediately.

  • Prevent entry into the affected area.

Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Part 4: Visualization of the Disposal Pathway

The following diagram illustrates the decision-making workflow for the proper disposal of (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride.

DisposalWorkflow start Waste Generated ((R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride) classify Classify Waste: Is it a Halogenated Organic Compound? start->classify segregate YES: Segregate into 'HALOGENATED ORGANIC WASTE' Container classify->segregate Based on -CF3 group no_drain CRITICAL: DO NOT DISPOSE DOWN DRAIN segregate->no_drain container Select Compatible, Sealed Container with Secondary Containment segregate->container labeling Affix 'Hazardous Waste' Label - Full Chemical Name - All Constituents & % - Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage monitor Monitor Fill Level & Time Limit (e.g., < 75% full, < 6 months) storage->monitor monitor->storage Limit Not Reached request_pickup Request Waste Pickup from EH&S or Licensed Waste Contractor monitor->request_pickup Limit Reached disposal Professional Disposal (Regulated Incineration) request_pickup->disposal

Caption: Disposal workflow for halogenated organic compounds.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • 4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride. NextSDS. [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]

  • 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. PubChem. [Link]

  • Material Safety Data Sheet. (2026, March 5). Capot Chemical. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

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Handling

Personal protective equipment for handling (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Comprehensive Safety and Operational Guide: Handling (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride As a Senior Application Scientist, I frequently consult on the safe integration of complex, multi-hazard build...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

As a Senior Application Scientist, I frequently consult on the safe integration of complex, multi-hazard building blocks into drug development pipelines. (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride demands rigorous operational discipline. It combines the corrosive, protein-denaturing properties of a phenol, the enhanced lipophilicity of a trifluoromethyl group, and the hygroscopic, dust-forming nature of an amine hydrochloride salt.

This guide provides a self-validating, step-by-step framework for handling this compound, ensuring both scientific integrity and maximum operator safety.

Part 1: Mechanistic Toxicology (The "Why")

Understanding the causality behind a chemical's hazard profile is the first step in mitigating its risks. Standard phenols cause chemical burns by denaturing epidermal proteins. However, the introduction of the trifluoromethyl (-CF 3​ ) group significantly alters the molecule's physicochemical profile. Fluorination dramatically increases the compound's lipophilicity, allowing it to bypass the skin's aqueous barriers and penetrate deep tissue much faster than non-fluorinated analogs[1].

Furthermore, because it is supplied as a hydrochloride salt, the compound exists as a fine, potentially hygroscopic powder[2]. This creates a severe inhalation hazard (dust) and increases the risk of mucosal irritation in the respiratory tract and eyes[3].

Toxicology A Amine HCl Salt (Dust Hazard) B Exposure Route (Inhalation/Dermal) A->B C -CF3 Group (High Lipophilicity) B->C Enhances Absorption D Phenol Moiety (Protein Denaturation) B->D Causes Irritation E Rapid Penetration & Systemic Toxicity C->E D->E

Mechanistic pathway of toxicity for fluorinated phenol hydrochlorides.

Part 2: Quantitative Hazard Profile

To establish a baseline for our safety protocols, we must first quantify the regulatory and physical hazards associated with this specific stereoisomer and salt form[3].

ParameterData / ClassificationOperational Implication
CAS Number 2703756-58-3Use for exact inventory tracking and waste manifesting.
Physical State Solid (Powder)High risk of aerosolization; requires draft-controlled environments.
Acute Toxicity Category 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Mandates full-body coverage.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Direct contact causes severe irritation; requires chemical-resistant barriers.
Target Organ (STOT) Category 3 (H336)Single exposure may cause respiratory irritation or CNS depression.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is designed as a multi-layered defense system against both lipophilic penetration and particulate inhalation.

PPE CategorySpecification RequiredMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8+ mil).Fluorinated phenols can rapidly permeate thin latex or low-quality nitrile. Double-gloving allows the outer layer to be discarded immediately upon suspected contamination[1].
Respiratory N95, P100 particulate respirator, or EN 149 approved mask.The hydrochloride salt easily forms micro-dust particles that bypass the upper respiratory tract[1].
Eye/Face Chemical splash goggles (NOT standard safety glasses).Prevents airborne dust from settling on the ocular mucosa, which would rapidly dissolve and cause severe irritation[3].
Body Flame-resistant, fully buttoned lab coat with tight cuffs.Prevents dust from accumulating on exposed forearms.

Part 4: Operational Workflow & Handling Protocols

The following protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow A 1. Receiving & Storage (Desiccator, <20°C) B 2. PPE Verification (Nitrile, N95/P100, Goggles) A->B C 3. Containment Transfer (Glovebox or Fume Hood) B->C D 4. Reaction Setup (Closed System / Schlenk) C->D E 5. Decontamination (Solvent Rinse & Sealed Bins) D->E

Standard operating workflow for handling toxic, fluorinated amine salts.

Step-by-Step Handling Methodology

Phase 1: Pre-Operation & Environmental Validation

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last 12 months.

    • Validation: Verify the digital airflow monitor reads >100 feet per minute (fpm). Perform a tissue flutter test at the sash opening to visually confirm negative pressure.

  • PPE Inspection: Don the required PPE as outlined in the matrix.

    • Validation: Perform a tactile and visual inspection of the outer nitrile gloves for micro-tears by inflating them slightly and checking for pressure leaks before use.

Phase 2: Weighing and Transfer (Dust Mitigation)

  • Static Elimination: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Amine hydrochlorides are highly prone to static cling, which exacerbates uncontrolled dust dispersion[2].

  • Containment Weighing: Place an anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the solid using smooth, deliberate motions.

    • Validation: Observe the air space above the boat against a dark background; if visible dust is generated, lower the sash immediately and allow the powder to settle for 60 seconds before proceeding.

  • In-Situ Solvation: To avoid transporting dry, toxic powder across the laboratory, dissolve the required mass in your reaction solvent directly within the fume hood. Cap the vial tightly before moving it to the reaction block.

Phase 3: Post-Handling Decontamination

  • Surface Wipe-Down: Wipe the balance and hood surface with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with distilled water to remove residual salts[2].

  • Glove Disposal: Remove outer gloves using the "beak method" (pulling the glove inside-out over itself) to trap contamination. Dispose of immediately.

Part 5: Disposal & Waste Management Plan

Improper disposal of fluorinated phenols can lead to severe environmental contamination and regulatory fines. Waste handling must be rigorous, prioritizing containment over mere dilution[4].

Step-by-Step Disposal Methodology

Phase 1: Solid Waste Containment

  • Collect all contaminated consumables (spatulas, weigh boats, gloves, and wipes).

  • Place them in a heavy-duty, puncture-resistant polyethylene bag inside the fume hood.

  • Validation: Seal the bag and visually inspect for external powder residue. Place the sealed bag inside a secondary rigid, lidded container explicitly labeled: "Hazardous Solid Waste: Fluorinated Phenol/Amine Salts".

Phase 2: Liquid Waste Segregation

  • Transfer any reaction mother liquors, aqueous washes, or solvent rinses containing the compound into a designated "Halogenated Organic Waste" carboy.

  • Causality/Rationale: The presence of the trifluoromethyl group and the chloride counter-ion strictly categorizes this as halogenated waste. Mixing this with non-halogenated streams violates environmental compliance and can cause dangerous exothermic reactions or off-gassing in waste bulking facilities[4].

Phase 3: Final Logging

  • Record the estimated mass of the disposed compound and the specific solvents used in the laboratory's centralized waste manifest to maintain a continuous chain of custody.

References

  • Title: 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

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